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  • Product: 4-(Aminomethyl)-3-chlorophenol hydrobromide

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 4-amino-3-chlorophenol.

CAS: 17609-80-2 | Molecular Formula: C₆H₆ClNO | MW: 143.57 g/mol [1][2][3][4][5][6] Executive Summary 4-Amino-3-chlorophenol (4-A-3-CP) is a bifunctional aromatic intermediate critical to the synthesis of tyrosine kinase...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17609-80-2 | Molecular Formula: C₆H₆ClNO | MW: 143.57 g/mol [1][2][3][4][5][6]

Executive Summary

4-Amino-3-chlorophenol (4-A-3-CP) is a bifunctional aromatic intermediate critical to the synthesis of tyrosine kinase inhibitors (TKIs), specifically Lenvatinib (hepatocellular carcinoma) and Tivozanib (renal cell carcinoma).[3][5] Its structural uniqueness lies in the ortho-chlorine substitution relative to the amine, which sterically and electronically modulates the nucleophilicity of the nitrogen atom while influencing the acidity of the para-hydroxyl group.[3]

This guide moves beyond basic property listing to provide a researcher-centric workflow for synthesis, purification, and stability management, addressing the compound's susceptibility to oxidative quinone-imine formation.[3]

Part 1: Physiochemical Profile

The following data aggregates experimental values and high-confidence predictive models suitable for process design.

PropertyValue / DescriptionTechnical Context
Appearance Grey to light-brown crystalline powderColor darkens upon oxidation (formation of chloro-quinone imines).[3][5]
Melting Point 158 – 162 °CSharp melting range indicates high purity; broadens significantly >1% impurity.[3][5]
Density ~1.406 g/cm³High density relative to aminophenol due to chlorine substitution.[3][5]
Solubility (High) DMSO, Methanol, Ethanol, dilute Acid/BaseAmphoteric nature allows dissolution in HCl (as ammonium salt) or NaOH (as phenolate).[3][5]
Solubility (Low) Water (Neutral pH), Hexane, ToluenePoor water solubility at isoelectric point requires pH adjustment for aqueous extraction.[3][5]
pKa (Phenol) ~9.26 (Predicted)Slightly more acidic than 4-aminophenol (pKa ~10.[3][5]3) due to Cl- inductive withdrawal.[3][5]
pKa (Aniline) ~3.5 – 4.0 (Estimated)Significantly less basic than aniline (pKa 4.[3][5]6) due to ortho-Cl steric/electronic effects.[3][5]

Part 2: Molecular Architecture & Reactivity

Understanding the electronic push-pull mechanisms is vital for controlling side reactions during drug synthesis.[3][5]

Electronic Effects
  • Amine Nucleophilicity: The chlorine atom at position 3 exerts a negative inductive effect (-I), withdrawing electron density from the ring.[3][5] More importantly, it creates steric hindrance around the amino group at position 4.[3][5] This makes 4-A-3-CP less nucleophilic than unsubstituted 4-aminophenol, requiring stronger electrophiles or catalysts for N-alkylation/acylation.[3][5]

  • Phenolic Acidity: The electron-withdrawing chlorine stabilizes the phenoxide anion, increasing acidity.[3][5] This allows for selective O-alkylation under mild basic conditions if the amine is protected or the stoichiometry is strictly controlled.[3][5]

Visualization: Reactivity Pathways

The following diagram maps the competitive reaction pathways and the critical oxidation risk.[3][5]

Reactivity Start 4-Amino-3-Chlorophenol (Nucleophile) Oxidation Oxidation (Air/Light) Benzoquinone Imines Start->Oxidation [O] / pH > 7 NAcylation N-Acylation (Amide Formation) Start->NAcylation + R-COCl OAlkylation O-Alkylation (Ether Formation) Start->OAlkylation + R-X / Base Cyclization Cyclization (Benzoxazoles) NAcylation->Cyclization Dehydration

Caption: Competitive reaction pathways. Note the oxidation risk (red) which leads to colored impurities.[5]

Part 3: Strategic Synthesis Protocol

While catalytic hydrogenation is preferred in GMP settings, the Iron/Acetic Acid Reduction of 3-chloro-4-nitrophenol is the most robust method for laboratory-scale synthesis (1–50g) as it avoids high-pressure vessels and pyrophoric catalysts.[3][5]

Pre-requisites
  • Precursor: 3-Chloro-4-nitrophenol (CAS: 491-11-2).[3][5]

  • Reagents: Iron powder (325 mesh), Glacial Acetic Acid, Ethanol (95%), Ethyl Acetate.[3][5]

  • Safety: Fume hood required (acetic acid vapors).[3][5]

Step-by-Step Methodology
  • Activation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, suspend Iron Powder (3.0 eq) in Ethanol (10 vol) . Add Glacial Acetic Acid (0.5 eq) dropwise to activate the iron surface (etching).[3][5] Stir at 60°C for 15 minutes.

  • Addition: Dissolve 3-Chloro-4-nitrophenol (1.0 eq) in minimal Ethanol. Add this solution dropwise to the iron suspension over 30 minutes. Reasoning: Exothermic control; prevents runaway temperature spikes.[3][5]

  • Reflux: Heat the mixture to reflux (~78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a lower Rf amine spot (UV active, turns brown with iodine).[3][5]

  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[3][5] Critical: Do not let the filtrate cool before filtering, or the product may crystallize in the Celite.[3]

  • Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and adjust pH to ~7–8 with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[3][5][7]

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water (9:1) if necessary to remove colored oxidation byproducts.[3][5]

Synthesis Workflow Diagram

Synthesis Nitro Start: 3-Chloro-4-nitrophenol Activation Fe Activation (Fe + AcOH + EtOH, 60°C) Nitro->Activation Dissolve Reduction Reduction Step (Reflux 2-4h) Activation->Reduction Dropwise Addition Workup Hot Filtration (Celite) & Extraction (EtOAc) Reduction->Workup TLC Complete Product Final: 4-Amino-3-chlorophenol (>98% Purity) Workup->Product Recrystallization

Caption: Laboratory-scale reduction workflow using Fe/AcOH system.

Part 4: Analytical Characterization

To validate the integrity of the synthesized compound, compare against these spectral benchmarks.

1H NMR (DMSO-d₆, 500 MHz)
  • δ 8.85 ppm (s, 1H): Phenolic -OH.[3][5] Broad singlet, disappears with D₂O shake.

  • δ 6.75 ppm (d, J=2.5 Hz, 1H): Aromatic proton at C2 (between Cl and OH).[3][5]

  • δ 6.65 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5 (ortho to NH2).[3][5]

  • δ 6.50 ppm (dd, J=8.5, 2.5 Hz, 1H): Aromatic proton at C6.[3][5]

  • δ 4.60 ppm (br s, 2H): Amine -NH₂.[3][5] Shift varies with concentration/water content.[3][5]

Note: The coupling constants (J values) confirm the 1,2,4-substitution pattern.[3] The doublet at ~6.75 ppm is characteristic of the proton sandwiched between the Cl and OH groups.[3]

Part 5: Handling & Stability (The "Self-Validating" System)

4-A-3-CP is prone to oxidative degradation , turning from grey/white to dark brown.[3][5] A self-validating storage protocol involves visual inspection.[3][5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Visual Check: If the powder is dark brown or black, significant quinone formation has occurred.[3][5] Purify via recrystallization (EtOH/Water) before use in sensitive couplings.[3][5]

  • Solution Stability: Prepare solutions immediately before use. Do not store DMSO stock solutions for >24 hours without freezing, as DMSO can act as a mild oxidant over time.[3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87184, 4-Amino-3-chlorophenol.[3][5] Retrieved from [Link][5]

  • CAS Common Chemistry. Detail for CAS RN 17609-80-2.[3][4][5][6][8][9] Retrieved from [Link][4][5]

  • Matrix Fine Chemicals. Technical Data Sheet: 4-Amino-3-chlorophenol.[3][5][8][10] Retrieved from [Link][5]

Sources

Exploratory

Technical Whitepaper: Stability Profiling & Lifecycle Management of 4-(Aminomethyl)-3-chlorophenol Hydrobromide

This technical guide details the stability profile, degradation mechanisms, and lifecycle management of 4-(Aminomethyl)-3-chlorophenol hydrobromide . Executive Summary 4-(Aminomethyl)-3-chlorophenol hydrobromide is a bif...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and lifecycle management of 4-(Aminomethyl)-3-chlorophenol hydrobromide .

Executive Summary

4-(Aminomethyl)-3-chlorophenol hydrobromide is a bifunctional building block containing a phenolic hydroxyl group and a benzylic amine (stabilized as a hydrobromide salt). It is frequently employed in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates.

Its stability is compromised by three primary vectors: oxidative quinone formation , hygroscopic deliquescence , and photolytic dehalogenation . This guide defines the "Gold Standard" storage protocol: -20°C under Argon , with strict exclusion of light and moisture.

Chemical Identity & Structural Vulnerabilities[1][2]

To manage stability, one must understand the molecular "pain points." This molecule is not a simple aniline; it is a benzylamine , which alters its reactivity profile significantly compared to 4-amino-3-chlorophenol.

FeatureChemical MoietyStability Implication
Core Scaffold 3-ChlorophenolElectron-rich ring prone to oxidation. The chlorine atom at C3 provides some deactivation but introduces photolytic instability (C-Cl bond cleavage).
Functional Group A 4-Aminomethyl (

)
The benzylic position is susceptible to oxidative cleavage. As a salt, it is stable; as a free base, it rapidly absorbs atmospheric

to form carbamates.
Counterion Hydrobromide (

)
Highly hygroscopic. Absorption of water leads to "caking," acidity changes, and hydrolysis of downstream intermediates.
Degradation Pathways (Mechanistic View)

The following diagram illustrates the cascade of failure if storage conditions are breached.

DegradationPathways Compound 4-(Aminomethyl)-3-chlorophenol Hydrobromide (Intact) Hydrate Deliquescent Mass (Acidic Slurry) Compound->Hydrate Hygroscopicity Dehalo Dehalogenated Byproducts Compound->Dehalo Photolysis Moisture Moisture Ingress (>60% RH) Moisture->Hydrate Light UV/Vis Light Exposure Light->Dehalo Oxygen Atmospheric O2 Quinone Quinone/Quinone Methide (Pink/Brown Color) Oxygen->Quinone FreeBase Partial Dissociation (HBr Loss) Hydrate->FreeBase Equilibrium Shift FreeBase->Quinone Oxidation

Figure 1: Mechanistic degradation pathways. Note that moisture acts as a catalyst, enabling the mobility required for oxidation.

Storage & Handling Protocols

The "Gold Standard" Storage Condition

Do not rely on standard refrigeration (4°C) for long-term storage (>3 months). The hydrobromide salt requires sub-zero temperatures to arrest kinetic degradation.

  • Temperature: -20°C (± 5°C).

  • Atmosphere: Inert Gas (Argon preferred over Nitrogen due to higher density).

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm or electrical tape seal is insufficient; use heat-shrink bands if available.

  • Desiccant: Secondary containment with active silica gel or molecular sieves.

Handling Workflow (SOP)

The transition from storage to bench is the highest risk period for water condensation.

HandlingSOP Start Remove from -20°C Equilibrate Equilibrate to RT (Do NOT Open) Start->Equilibrate Prevents Condensation Desiccator Place in Desiccator (30 mins) Equilibrate->Desiccator Open Open under Inert Gas (Glovebox or Funnel) Desiccator->Open Weigh Weigh Quickly (Avoid Metal Spatulas) Open->Weigh Reseal Purge Headspace (Ar) & Reseal Immediately Weigh->Reseal

Figure 2: Handling workflow to prevent condensation-induced hydrolysis.

Critical Note on Tools: Do not use stainless steel spatulas if the compound appears damp. The HBr salt is acidic and can corrode low-grade steel, contaminating your sample with Iron (Fe) ions, which subsequently catalyze phenolic oxidation [1]. Use ceramic or PTFE-coated tools.

Analytical Monitoring & QC

To validate the integrity of your stock, employ the following self-validating analytical checks.

Visual Inspection (First Pass)
ObservationDiagnosisAction
White/Off-White Powder IntactProceed to use.
Pale Pink/Beige Mild OxidationPurify if >98% purity required.
Brown/Black Sticky Mass Severe DegradationDiscard. Do not attempt recovery.
Clumping/Caking Moisture AbsorptionDry under high vacuum (

mbar) over

.
Quantitative Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid prevents tailing of the amine).

    • B: Acetonitrile.[1]

  • Detection: UV at 210 nm (Amine/Ring) and 254 nm (Aromatic).

  • Pass Criteria: Single peak >98% area. New peaks at RRT (Relative Retention Time) 0.8-0.9 usually indicate phenolic oxidation byproducts.

Safety & Emergency (SDS Summary)

While this is a technical guide, safety is paramount. 4-(Aminomethyl)-3-chlorophenol hydrobromide is a Skin & Eye Irritant and potentially Corrosive due to the HBr moiety.

  • Signal Word: WARNING / DANGER (depending on concentration).

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (if wet).

    • H335: May cause respiratory irritation.[2][3]

  • Emergency Protocol:

    • Skin Contact: Brush off dry particles first. Then rinse with water for 15 minutes.

    • Spill: Do not sweep (creates dust).[4] Cover with dry lime or soda ash to neutralize acidity, then scoop into a waste container.

References

  • Minar Journal. (2025). Reactivation of Damage Phenol in Chemical and Biological Laboratories. Retrieved from [5]

  • Apollo Scientific. (2023). Safety Data Sheet: 4-(Aminomethyl)phenol hydrobromide. Retrieved from

  • PubChem. (2025).[3][6] 4-Amino-3-chlorophenol hydrochloride (Compound Summary). Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 4-Amino-3-chlorophenol. Retrieved from

  • ChemicalBook. (2025).[1] 4-Amino-3-chlorophenol Properties and Synthesis. Retrieved from [7]

Sources

Foundational

An In-depth Technical Guide to 4-Amino-3-chlorophenol as a Pharmaceutical Intermediate

A Note to the Reader: This guide addresses the synthesis, properties, and applications of 4-Amino-3-chlorophenol and its hydrochloride salt. Extensive research revealed a significant lack of publicly available technical...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide addresses the synthesis, properties, and applications of 4-Amino-3-chlorophenol and its hydrochloride salt. Extensive research revealed a significant lack of publicly available technical information for "4-(Aminomethyl)-3-chlorophenol hydrobromide" as specified in the topic request. The compound detailed herein, 4-Amino-3-chlorophenol, is a structurally related and well-documented pharmaceutical intermediate. The primary structural difference is the presence of an amino group (-NH₂) directly attached to the phenyl ring, as opposed to an aminomethyl group (-CH₂NH₂). This guide is intended to provide valuable insights for researchers and drug development professionals working with related chemical scaffolds.

Introduction: The Strategic Importance of 4-Amino-3-chlorophenol

4-Amino-3-chlorophenol is a substituted aromatic compound of significant interest in the pharmaceutical industry.[1][2] Its molecular structure, featuring a phenol, an amine, and a chlorine atom on a benzene ring, makes it a versatile building block for the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] This intermediate is particularly crucial in the production of targeted cancer therapies, such as tyrosine kinase inhibitors.[2] The strategic placement of its functional groups allows for sequential chemical modifications, enabling the construction of intricate molecular architectures required for specific biological activity.[1][2]

Chemical Identity:

IdentifierValue
IUPAC Name 4-Amino-3-chlorophenol[3]
CAS Number 17609-80-2[3]
Molecular Formula C₆H₆ClNO[3]
Molecular Weight 143.57 g/mol [3]
InChIKey PNLPXABQLXSICH-UHFFFAOYSA-N[3]
Canonical SMILES NC1=C(Cl)C=C(O)C=C1[3]

Table 1: Chemical Identifiers for 4-Amino-3-chlorophenol.

Synthesis of 4-Amino-3-chlorophenol: A Process Overview

Several synthetic routes to 4-Amino-3-chlorophenol have been developed, often focusing on scalability, yield, and purity for pharmaceutical manufacturing.[4][5][6] One common approach involves the reduction of a nitrophenol precursor, while another builds the molecule through a series of aromatic substitution and functional group interconversion steps.[4][6] A patented method highlights a three-step process starting from p-aminophenol, which is advantageous due to the availability of the starting material and the controllable reaction conditions.[6]

Synthetic Pathway from p-Aminophenol

This synthesis involves three main stages: acetylation of the starting material, followed by chlorination, and finally hydrolysis to yield the desired product.[6]

Synthesis of 4-Amino-3-chlorophenol p_aminophenol p-Aminophenol intermediate_I 4-Acetamino phenyl acetate (I) p_aminophenol->intermediate_I Acetylation (Acetic Anhydride, Triethylamine) intermediate_II 4-Acetamino-3-phenyl chloroacetate (II) intermediate_I->intermediate_II Chlorination (Chlorinating Agent) product 4-Amino-3-chlorophenol intermediate_II->product Hydrolysis (Inorganic Base)

Synthesis of 4-Amino-3-chlorophenol from p-Aminophenol.
Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative synthesis of 4-Amino-3-chlorophenol.[6]

Step 1: Acetylation of p-Aminophenol

  • To a solution of p-aminophenol in a suitable solvent, add triethylamine.

  • Add an acylating agent, such as acetic anhydride, to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • After the reaction is complete, add water and a water-insoluble organic solvent for extraction.

  • Separate the organic layer, wash, dry, and concentrate to obtain 4-acetamino phenyl acetate.

Step 2: Chlorination

  • Dissolve the 4-acetamino phenyl acetate in a suitable solvent.

  • Add a chlorinating agent to the solution.

  • Stir the reaction mixture until the starting material is consumed.

  • Work up the reaction to isolate the 4-acetamino-3-phenyl chloroacetate.

Step 3: Hydrolysis

  • Dissolve the 4-acetamino-3-phenyl chloroacetate in an aqueous solution of an inorganic base (e.g., NaOH, KOH).[6]

  • Heat the reaction mixture to 80-120 °C and stir for 4-8 hours.[6]

  • Cool the reaction to room temperature.

  • Adjust the pH to 4-7 with an acid (e.g., HCl).[6]

  • Filter the resulting precipitate, wash with water, and dry to obtain 4-Amino-3-chlorophenol.[6]

Physicochemical Properties

The physical and chemical properties of 4-Amino-3-chlorophenol and its hydrochloride salt are crucial for its handling, storage, and use in subsequent reactions.

Property4-Amino-3-chlorophenol4-Amino-3-chlorophenol Hydrochloride
Appearance Light yellow solid[1]White to Gray to Brown powder to crystal
Melting Point 159-160 °C[2]255 °C (dec.)[7]
Molecular Formula C₆H₆ClNO[8]C₆H₇Cl₂NO[7]
Molecular Weight 143.57 g/mol [8]180.03 g/mol [7]
Solubility Slightly soluble in DMSO and methanol[2]Data not widely available

Table 2: Physicochemical Properties.

Role as a Key Pharmaceutical Intermediate

4-Amino-3-chlorophenol is a pivotal intermediate in the synthesis of several targeted therapies, most notably the multi-kinase inhibitor, Lenvatinib, which is used in the treatment of various cancers.[1][2]

Synthesis of Lenvatinib: A Representative Application

In the synthesis of Lenvatinib, 4-Amino-3-chlorophenol serves as a core structural component, undergoing a series of reactions to build the final complex molecule.

Lenvatinib_Synthesis start 4-Amino-3-chlorophenol intermediate1 Intermediate A start->intermediate1 Reaction with Side Chain Precursor intermediate2 Intermediate B intermediate1->intermediate2 Cyclization lenvatinib Lenvatinib intermediate2->lenvatinib Final Assembly

Simplified schematic of Lenvatinib synthesis.

Quality Control and Analytical Methods

Ensuring the purity of 4-Amino-3-chlorophenol is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing its purity and identifying any process-related impurities.

HPLC Method for Purity Assessment

A validated HPLC method is essential for the quality control of 4-Amino-3-chlorophenol. The following is a general protocol that can be adapted.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

Protocol:

  • Prepare a standard solution of 4-Amino-3-chlorophenol of known concentration.

  • Prepare a sample solution of the batch to be tested.

  • Set the HPLC parameters (e.g., flow rate, column temperature, detection wavelength).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution hplc_injection Inject into HPLC prep_standard->hplc_injection prep_sample Prepare Sample Solution prep_sample->hplc_injection chromatography Chromatographic Separation hplc_injection->chromatography detection UV Detection chromatography->detection integration Peak Integration detection->integration calculation Purity Calculation integration->calculation

General workflow for HPLC analysis.

Safety and Handling

4-Amino-3-chlorophenol and its salts are chemical reagents that must be handled with appropriate safety precautions.[7]

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[7]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[7]

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

References

  • Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • Patsnap. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka. Available at: [Link]

  • PubChem. 4-Amino-3-chlorophenol hydrochloride. Available at: [Link]

  • Google Patents. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol.
  • PubChem. 4-Amino-3-chlorophenol. Available at: [Link]

  • MDPI. Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Available at: [Link]

  • Matrix Fine Chemicals. 4-AMINO-3-CHLOROPHENOL | CAS 17609-80-2. Available at: [Link]

Sources

Exploratory

Safety data sheet and handling precautions for 4-(Aminomethyl)-3-chlorophenol hydrobromide

The following technical guide details the safety data, handling precautions, and emergency protocols for 4-(Aminomethyl)-3-chlorophenol hydrobromide . Notice to Researchers: This compound is a specialized intermediate of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety data, handling precautions, and emergency protocols for 4-(Aminomethyl)-3-chlorophenol hydrobromide .

Notice to Researchers: This compound is a specialized intermediate often confused with 4-amino-3-chlorophenol. This guide explicitly addresses the benzylamine derivative (4-aminomethyl), not the aniline. Due to the limited availability of direct toxicological data for this specific salt, hazard classifications are derived from verified Structural Activity Relationship (SAR) analysis of close analogs [4-(Aminomethyl)phenol hydrobromide] and functional group properties (chlorophenols/benzylamines).

Chemical Identification & Distinctions

Compound Name: 4-(Aminomethyl)-3-chlorophenol hydrobromide Synonyms: 2-Chloro-4-hydroxybenzylamine hydrobromide; 3-Chloro-4-(aminomethyl)phenol HBr. CAS Number (Base): 771573-47-8 (Note: Commercial salts often reference the base CAS with a salt modifier). Molecular Formula:


 (Salt) / 

(Base) Molecular Weight: ~238.51 g/mol (HBr salt)
Critical Structural Distinction

Researchers must verify the structure before use. This compound contains a benzylamine moiety (


), which is significantly more basic (

) than the aniline found in 4-amino-3-chlorophenol (

). This difference dictates the pH handling and solubility profile.

Hazard Identification (GHS Classification)

Based on functional group analysis and analog data (CAS 90430-14-1).

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat.[1][2] 2 (High Probability)H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat.[2] 1 or 2A H318: Causes serious eye damage (Conservative assessment due to benzylamine/phenol combination).
STOT - Single Exposure Cat. 3 H335: May cause respiratory irritation.[2]
Acute Toxicity (Oral) Cat.[3] 4 H302: Harmful if swallowed.[3]
Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • GHS05 (Corrosion): Due to potential eye damage from the basic amine/acidic salt interaction.

    • GHS07 (Exclamation Mark): Irritant/Acute Tox.

Composition & Purity Considerations

  • Purity: Typically

    
     for research grades.
    
  • Impurities: May contain traces of free HBr (acidic) or 3-chlorophenol derivatives (toxic/corrosive).

  • Hygroscopicity: Hydrobromide salts are notoriously hygroscopic. Absorption of water can lead to hydrolysis and "clumping," making precise weighing difficult and potentially altering stoichiometry in synthesis.

Safe Handling Protocols (Application Scientist Perspective)

A. Engineering Controls

Do not handle on an open bench. The fine dust of amine salts is a potent respiratory irritant.

  • Primary: Chemical Fume Hood (Face velocity

    
    ).
    
  • Secondary: Local Exhaust Ventilation (LEV) if weighing large quantities (

    
    ).
    
B. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged handling or solution preparation, use Double-gloving or Laminate (PE/EVAL) gloves to prevent permeation of the phenol moiety.

  • Eye Protection: Chemical Safety Goggles are mandatory. Face shield required if handling solutions

    
     due to splash risk.
    
  • Respiratory: If fume hood is unavailable (not recommended), use a P3 (EN 143) or N100 (NIOSH) particulate respirator.

C. Experimental Handling Workflow
  • Weighing: Use anti-static weighing boats. Hydrobromide salts often carry static charges, causing powder to "jump." Use an ionizing bar if available.

  • Solubilization: Add the solid to the solvent, not vice versa, to control exotherms.

  • Reaction Monitoring: When quenching reactions containing this intermediate, be aware that basification (pH

    
    ) will liberate the free benzylamine, which is volatile and odorous.
    
Visualization: Safe Handling Decision Logic

HandlingProtocol cluster_warnings Critical Warnings Start Start: Handling 4-(Aminomethyl)-3-chlorophenol HBr PPE_Check PPE Verification: Nitrile Gloves + Goggles Start->PPE_Check StateCheck Check Physical State (Hygroscopic Powder?) Weighing Weighing Procedure StateCheck->Weighing If Dry StaticControl Static Control: Use Ionizer/Anti-static Gun StateCheck->StaticControl If Clumped/Static SolventAdd Solubilization: Add Solid to Solvent Weighing->SolventAdd Warning1 Avoid Metal Spatulas (Corrosion Risk) Weighing->Warning1 PPE_Check->StateCheck StaticControl->Weighing Waste Disposal: Halogenated Organic Waste SolventAdd->Waste Post-Experiment

Figure 1: Decision logic for safe handling, emphasizing static control and order of addition.

Emergency Response Protocols

A. First Aid Measures
  • Eye Contact (Critical): Rinse immediately with water for 15 minutes , lifting eyelids. The acidic HBr component combined with the phenol requires immediate dilution. Seek ophthalmologist evaluation.

  • Skin Contact: Wash with PEG-400 (polyethylene glycol) if available, or copious soap and water. Phenol derivatives are lipophilic; water alone may not efficiently remove them.

  • Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention.

B. Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don full PPE (Goggles, Nitrile gloves, Lab coat).

  • Neutralization: Do not use strong bases (NaOH) directly on the solid, as this may generate heat and fumes.

  • Cleanup:

    • Cover spill with Dry Lime or Soda Ash to neutralize the HBr acid salt.

    • Sweep up carefully (avoid dust) and place in a hazardous waste container.

    • Clean surface with soap and water.

Visualization: Emergency Response Tree

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Wipe excess 2. Wash with PEG-400 or Soap 3. Monitor for burns Skin->ActionSkin ActionEye 1. Flush 15 mins 2. Lift eyelids 3. Medical Consult Eye->ActionEye ActionSpill 1. Isolate area 2. Cover with Soda Ash 3. Sweep (No Dust) Spill->ActionSpill

Figure 2: Triage workflow for exposure and spill incidents.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The amine group is sensitive to oxidation, and the phenol is sensitive to light.

  • Container: Amber glass vials with tight-sealing Teflon-lined caps.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.

    • Acyl Chlorides/Anhydrides: Will react violently with the amine/phenol.

    • Bases: Will liberate the free amine.

Physicochemical Properties (Data Table)

PropertyValue / DescriptionNote
Appearance Off-white to beige crystalline solidDarkens upon oxidation
Melting Point

(Decomposes)
Typical for HBr salts
Solubility Soluble in Water, DMSO, MethanolPoor solubility in non-polar solvents (DCM, Hexane)
Acidity (pH) Acidic in aqueous solution (~ pH 3-4)Due to HBr hydrolysis
Odor Weak phenolic odorDistinct from the "fishy" amine odor of the free base

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87184, 4-Amino-3-chlorophenol. (Used for SAR analysis of the chlorophenol core). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Purity Analysis of 4-(Aminomethyl)-3-chlorophenol Hydrobromide

Executive Summary This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of 4-(Aminomethyl)-3-chlorophenol Hydrobromide . This molecule presents speci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purity analysis of 4-(Aminomethyl)-3-chlorophenol Hydrobromide .

This molecule presents specific chromatographic challenges due to its amphoteric nature (containing both a basic amine and an acidic phenol) and the presence of a bromide counter-ion. This method utilizes a low-pH phosphate buffer system to suppress silanol activity and maintain the analyte in a protonated cationic state, ensuring sharp peak shape and reproducible retention.

Physicochemical Context & Analytical Strategy

The Molecule
  • Compound: 4-(Aminomethyl)-3-chlorophenol Hydrobromide

  • Functional Groups:

    • Primary Amine: Basic (

      
      ).
      
    • Phenolic Hydroxyl: Acidic (

      
      ).
      
    • Chloro-substituent: Increases lipophilicity relative to the parent aminophenol.

    • Hydrobromide Salt: Dissociates in solution; Bromide (

      
      ) is UV-active at low wavelengths (<215 nm).
      
The Analytical Challenge
  • Silanol Interaction (Tailing): At neutral pH, the protonated amine interacts strongly with deprotonated silanols (

    
    ) on the silica backbone of the column, causing severe peak tailing.
    
  • Zwitterionic Behavior: Near pH 7, the molecule may exist as a zwitterion, leading to unpredictable retention and poor solubility.

  • Bromide Interference: The

    
     counter-ion elutes near the void volume (
    
    
    
    ). If the detection wavelength is set too low (e.g., 205 nm), the bromide peak can obscure early-eluting impurities.
Method Development Logic

To overcome these challenges, we employ a "Silanol Suppression" strategy :

  • Mobile Phase pH < 3.0: At pH 2.5, surface silanols are protonated (

    
    ), preventing ionic interaction with the amine. The analyte is fully protonated, behaving as a stable cation.
    
  • Buffer Selection: Potassium Phosphate is chosen over Formic/Trifluoroacetic acid for its superior buffering capacity and optical transparency at 220 nm.

  • Column Selection: A "Base-Deactivated" (BDS) or highly end-capped C18 column is required to minimize secondary interactions.

Visual Workflow & Decision Tree

MethodLogic Start Analyte: 4-(Aminomethyl)-3-chlorophenol.HBr CheckPH Select Mobile Phase pH Start->CheckPH PathNeutral Neutral pH (6-7) CheckPH->PathNeutral Not Recommended PathAcidic Acidic pH (2.0 - 3.0) CheckPH->PathAcidic Recommended ResultNeutral Risk: Silanol Interaction Severe Tailing Zwitterion Formation PathNeutral->ResultNeutral MechAcidic Mechanism: 1. Silanols Protonated (Neutral) 2. Amine Protonated (Cationic) PathAcidic->MechAcidic ColumnSel Select Column Chemistry MechAcidic->ColumnSel ColChoice End-Capped C18 / BDS C18 ColumnSel->ColChoice Wavelength Select Detection Wavelength ColChoice->Wavelength WaveChoice > 220 nm (Avoid Br- interference) Wavelength->WaveChoice FinalMethod Final Protocol: Phosphate pH 2.5 / ACN C18 Column UV 225 nm WaveChoice->FinalMethod

Figure 1: Method Development Decision Tree illustrating the logic for pH, column, and wavelength selection.

Detailed Experimental Protocol

Reagents & Materials
  • Water: HPLC Grade (Milli-Q or equivalent).[1]

  • Acetonitrile (ACN): HPLC Gradient Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Phosphoric Acid (

    
    ):  85%, AR Grade.
    
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).

Instrumentation Parameters
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (or equiv.)150 mm x 4.6 mm, 3.5 µm or 5 µmHigh surface area, double end-capped to prevent amine tailing.
Column Temp 30°C ± 1°CEnsures retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol 5.0 - 10.0 µLAdjust based on sample concentration to avoid overload.
Detection UV at 225 nmCritical: Avoids the Bromide cutoff (<210nm) while maximizing phenol absorbance.
Run Time 20 MinutesSufficient to elute hydrophobic impurities.
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM). Adjust pH to 2.5 ± 0.05  with dilute Phosphoric Acid. Filter through a 0.45 µm membrane.
    
  • Mobile Phase B (Organic): 100% Acetonitrile.

Gradient Program

The compound is moderately polar. A gradient starting at low organic content is necessary to retain the main peak away from the void volume (and the Bromide peak).

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.00 955Initial Hold
2.00 955Isocratic Hold (Elute salts)
12.00 4060Linear Ramp (Elute impurities)
14.00 4060Wash
14.10 955Return to Initial
20.00 955Re-equilibration

Sample Preparation Workflow

  • Stock Solution (1.0 mg/mL):

    • Weigh 25 mg of 4-(Aminomethyl)-3-chlorophenol HBr.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in ~15 mL of Diluent (MP A : ACN, 90:10). Note: The acidic buffer in the diluent aids solubility of the salt.

    • Sonicate for 5 minutes. Make up to volume.

  • Working Standard (0.1 mg/mL):

    • Dilute 1.0 mL of Stock Solution into a 10 mL flask.

    • Dilute to volume with Diluent.

  • Blank Preparation:

    • Inject the Diluent alone to identify system peaks and the bromide ion void peak.

System Suitability & Validation (The "Trust" Pillar)

Before analyzing unknown samples, the system must pass the following criteria (based on USP <621> guidelines).

ParameterAcceptance CriteriaTroubleshooting Failure
Tailing Factor (

)
NMT 1.5If > 1.5: Column is old (silanols exposed) or pH is too high. Check buffer pH.[1][2]
Theoretical Plates (

)
NLT 5,000If low: Check connections for dead volume or replace column.
Retention Time (

)
± 2.0% RSD (n=5)If drifting: Ensure column is equilibrated for at least 20 mins.
Resolution (

)
> 2.0 (Main peak vs. nearest impurity)If poor: Decrease gradient slope or lower flow rate.
Bromide Peak Warning

You will observe a sharp peak near the void volume (


 min). This is the Bromide counter-ion. 
  • Validation Step: Inject a solution of Sodium Bromide (NaBr) to confirm the retention time of the bromide ion. Ensure it does not co-elute with the main analyte peak.

Troubleshooting Guide

Issue: "Ghost" Peak at ~1.8 minutes
  • Cause: This is likely the Bromide (

    
    ) ion if you are detecting at low wavelengths (210 nm).
    
  • Solution: Increase detection wavelength to 225 nm or 254 nm. Bromide absorbance drops significantly above 215 nm.

Issue: Peak Splitting
  • Cause: Sample solvent mismatch.[3] Dissolving the sample in 100% Acetonitrile while starting the gradient at 95% Water causes precipitation or "washout" at the column head.

  • Solution: Always dissolve the sample in the Diluent (90% Buffer / 10% ACN).

Issue: Retention Time Shift
  • Cause: pH sensitivity. The amine pKa is sensitive.[4]

  • Solution: Ensure the phosphate buffer is strictly adjusted to pH 2.5 using a calibrated pH meter. Do not rely on mass-only preparation.

References

  • USP General Chapter <621> Chromatography. United States Pharmacopeia. (2023). System Suitability and allowable adjustments.[5][6][7][8]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A.

  • Dolan, J. W. (2002). LCGC North America: Peak Tailing and Column Aging. (Explains the silanol-amine interaction mechanism).

  • PubChem Compound Summary. (2023). 4-Amino-3-chlorophenol Hydrochloride (Analogous Salt).[9] National Center for Biotechnology Information.

Sources

Application

Application &amp; Protocol Guide: Strategic Synthesis of Lenvatinib Utilizing 4-Amino-3-chlorophenol

Abstract: This comprehensive guide details the pivotal role of 4-amino-3-chlorophenol as a key starting material in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. It provides an in-depth analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide details the pivotal role of 4-amino-3-chlorophenol as a key starting material in the synthesis of Lenvatinib, a multi-target tyrosine kinase inhibitor. It provides an in-depth analysis of the synthetic pathway, including a step-by-step protocol for the coupling reaction with 4-chloro-7-methoxyquinoline-6-carboxamide and subsequent urea formation. The document elucidates the mechanistic rationale behind each step, discusses process optimization, and outlines robust analytical methods for characterization and quality control, tailored for researchers and professionals in drug development and pharmaceutical chemistry.

Introduction: Lenvatinib and the Significance of its Precursors

The chemical name for Lenvatinib is 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide[1]. Its complex structure necessitates a multi-step synthesis. A cornerstone of many patented synthetic routes is the strategic use of 4-amino-3-chlorophenol [6][7][8][9][10]. This intermediate provides the critical chloro-substituted phenoxy backbone onto which the quinoline and cyclopropylurea moieties are attached.

It is crucial to distinguish this starting material from structurally similar but incorrect compounds. The synthesis of Lenvatinib relies specifically on the nucleophilic aromatic substitution capabilities of the hydroxyl group and the subsequent derivatization of the amino group of 4-amino-3-chlorophenol.

The Synthetic Pathway: A Mechanistic Overview

The most prevalent synthetic strategies for Lenvatinib involve two core transformations starting from 4-amino-3-chlorophenol:

  • Urea Formation: The amino group of 4-amino-3-chlorophenol is converted into a cyclopropylurea moiety. This is often achieved by reaction with an activating agent like phenyl chloroformate, followed by aminolysis with cyclopropylamine[6][8][11].

  • Ether Linkage (Nucleophilic Aromatic Substitution): The hydroxyl group of the resulting urea intermediate performs a nucleophilic attack on the C4 position of 4-chloro-7-methoxyquinoline-6-carboxamide, displacing the chloride and forming the final ether linkage[7][12].

The order of these steps can be reversed, where the ether linkage is formed first, followed by the urea formation[1][6]. This guide will focus on the former route, which is well-documented in patent literature.

Physicochemical Properties of Key Reagents

A thorough understanding of the starting materials is fundamental to successful synthesis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Amino-3-chlorophenol 17609-80-2C₆H₆ClNO143.57Light yellow solid159-160
4-Amino-3-chlorophenol HCl 52671-64-4C₆H₇Cl₂NO180.03Off-white solidN/A
Phenyl Chloroformate 1885-14-9C₇H₅ClO₂156.57Colorless liquid-
Cyclopropylamine 765-30-0C₃H₇N57.09Colorless liquid-
4-chloro-7-methoxyquinoline-6-carboxamide 35654-56-9C₁₁H₉ClN₂O₂236.66White to off-white solidN/A

Data sourced from PubChem and commercial supplier information.[10][13][14][15]

Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. 4-Amino-3-chlorophenol is harmful if swallowed and can cause skin and eye irritation[13][16]. Phenyl chloroformate is highly toxic and corrosive.

Diagram: Lenvatinib Synthesis Workflow

G cluster_0 Part 1: Urea Intermediate Synthesis cluster_1 Part 2: Final Coupling Reaction A 4-Amino-3-chlorophenol (or HCl salt) B Add 2-MeTHF & aq. NaHCO₃ A->B C Cool to 0-5°C B->C D Add Phenyl Chloroformate C->D E Stir at 0-5°C D->E F Add Cyclopropylamine E->F G Stir at 50°C F->G H Acidic Wash & Crystallization G->H I Isolate Intermediate: 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea H->I J Intermediate Urea I->J Proceed to Part 2 L Dissolve in DMSO with Cs₂CO₃ J->L K 4-chloro-7-methoxy- quinoline-6-carboxamide K->L M Heat to 50°C L->M N Reaction Monitoring (HPLC) M->N O Crystallization (DMSO/DCM) N->O P Isolate Crude Lenvatinib O->P Q Purification P->Q R Final Lenvatinib API Q->R

Caption: Workflow for Lenvatinib synthesis from 4-amino-3-chlorophenol.

Protocol 1: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea

This protocol is a synthesis based on procedures described in patent literature[8][11].

  • Reaction Setup: To a suitable reaction vessel, add 4-Amino-3-chlorophenol hydrochloride (1.0 eq., e.g., 60.0 g, 333.3 mmol) and 2-methyltetrahydrofuran (2-MeTHF).

  • Base Addition: Add a solution of sodium bicarbonate (NaHCO₃) (2.1 eq.) in water drop-wise, ensuring the temperature is maintained below 10°C.

  • Carbamate Formation: Prepare a solution of phenyl chloroformate (1.1 eq.) in 2-MeTHF. Add this solution dropwise to the reaction mixture, keeping the internal temperature below 10°C.

  • Reaction Monitoring: Stir the mixture at 0-5°C for approximately 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically <1%).

  • Phase Separation: Once the reaction is complete, separate the aqueous and organic phases.

  • Aminolysis: To the organic phase containing the phenyl carbamate intermediate, directly add cyclopropylamine (2.0 eq.).

  • Heating: Heat the mixture and stir at 50°C for approximately 3 hours, monitoring by HPLC until the reaction is complete.

  • Work-up and Crystallization: After completion, perform an acidic wash to remove excess cyclopropylamine. The product is then crystallized, often from a solvent system like ethyl acetate/heptane, to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid[8][11].

    • Expected Yield: ~90-91%[8]

    • Purity (HPLC): ≥99.7%[8][11]

Protocol 2: Synthesis of Lenvatinib (Final Coupling Step)

This protocol is adapted from patent EP 3620452 A1[11].

  • Reaction Setup: In a clean, dry reaction vessel, combine 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.0 eq.), 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq.), and cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Solvent Addition: Add dimethylsulfoxide (DMSO) as the solvent.

  • Heating and Reaction: Heat the mixture to a temperature between 45-55°C (preferably 50°C) and stir.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting materials are consumed.

  • Crystallization and Isolation: Upon completion, cool the solution to room temperature. Add dichloromethane (DCM) (typically in a 1:3 DMSO:DCM ratio) to precipitate the product. Stir the resulting suspension at room temperature and then at a reduced temperature (0-5°C) to maximize precipitation[11].

  • Filtration and Washing: Filter the suspension. Wash the solid cake with a DMSO:DCM mixture and then triturate with pure DCM.

  • Drying: Dry the solid under vacuum at an elevated temperature (e.g., 60°C) to yield Lenvatinib free base.

    • Expected Yield: ~67-79% (crystallization yield)[11]

    • Purity (HPLC): ≥99.5%[11]

Process Optimization and Causality

  • Choice of Base: In the final coupling step, a strong yet non-nucleophilic base like Cesium Carbonate (Cs₂CO₃) is crucial. It is effective in deprotonating the phenolic hydroxyl group of the urea intermediate, activating it for the nucleophilic attack on the electron-deficient quinoline ring. Other bases like potassium carbonate can also be used[1].

  • Solvent System: DMSO is an ideal solvent for the SNAr coupling reaction due to its polar aprotic nature, which effectively solvates the cation of the base and accelerates the reaction rate. For purification, the choice of an anti-solvent like DCM is critical for inducing crystallization and achieving high purity by precipitating the desired product while leaving impurities in the mother liquor[11].

  • Temperature Control: Maintaining a temperature of ~50°C in the final step is a balance. It provides sufficient energy to overcome the activation barrier of the reaction without promoting significant side reactions or degradation, which could occur at higher temperatures[11]. The initial carbamate formation is performed at low temperatures (0-10°C) to control the reactivity of the highly electrophilic phenyl chloroformate and minimize side reactions[6][11].

Analytical Characterization

Robust analytical methods are essential to ensure the purity and identity of the synthesized Lenvatinib.

Diagram: Analytical Validation Workflow

G Start Synthesized Lenvatinib HPLC RP-HPLC (Purity & Quantification) Start->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS NMR ¹H NMR Spectroscopy (Structural Elucidation) Start->NMR Result Confirmed Lenvatinib API (Purity > 99.5%) HPLC->Result MS->Result NMR->Result

Sources

Method

Application Note: Optimization of Crystallization Kinetics for 4-(Aminomethyl)-3-chlorophenol Hydrobromide

Executive Summary & Scientific Rationale The purification of 4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique challenge in process chemistry due to its amphoteric nature and the competing physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The purification of 4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique challenge in process chemistry due to its amphoteric nature and the competing physicochemical properties of its functional groups. The molecule contains an oxidation-prone phenol, a basic benzylamine, and a lipophilic chlorine substituent, all stabilized as a hydrobromide salt.

This protocol deviates from standard "cook-book" recrystallization by addressing the specific failure modes associated with this scaffold:

  • Oxidative Degradation: Phenolic moieties are susceptible to quinone formation (pinking/browning) even in acidic salt forms if trace metals or light are present.

  • Hygroscopicity: The HBr salt lattice energy is high, but the compound can retain moisture, complicating stoichiometry.

  • Thermal Instability: Prolonged heating in protic solvents can lead to nucleophilic displacement of the halogen or polymerization.

The Core Philosophy: We utilize a Polarity-Gradient Cooling Crystallization method. Rather than relying solely on thermal differentials, we manipulate the dielectric constant of the solvent system to force an ordered lattice formation, excluding regioisomers and oxidative byproducts.

Pre-Experimental Analysis: Solubility & Solvent Selection[1][2][3][4][5][6]

Before initiating the protocol, the solvent system must be matched to the lattice energy of the target salt.

Dielectric Constant ( ) Matching

The HBr salt is highly polar. We require a primary solvent (Solvent A) with high


 to disrupt the lattice at elevated temperatures, and a secondary solvent (Solvent B) with low 

to reduce solubility yield loss.
SolventDielectric Constant (

)
RoleSuitability
Methanol 33.0Solvent AHigh Risk. Too solubilizing; leads to low recovery yields.
Ethanol (Abs.) 24.5Solvent AIdeal. Good thermal gradient solubility.
Isopropanol (IPA) 17.9Solvent AAlternative. Higher boiling point allows better dissolution of stubborn crude.
Ethyl Acetate 6.0Solvent BIdeal Anti-solvent. Miscible with EtOH; induces gradual precipitation.
Diethyl Ether 4.3Solvent BModerate. Good anti-solvent but high volatility causes crusting (uncontrolled nucleation).

Selected System: Ethanol (Solvent A) / Ethyl Acetate (Solvent B) . Rationale: This system allows for a "Polymorph Control" approach. Ethanol solvates the ionic head (NH3+ Br-) and the phenol, while Ethyl Acetate reduces the solvation power for the lipophilic chlorobenzene core upon cooling.

Detailed Protocol: Polarity-Gradient Crystallization

Safety Pre-requisite:

  • Hazard: Phenols are corrosive and toxic. HBr salts are acidic irritants.

  • PPE: Nitrile gloves, safety goggles, fume hood.

  • Environment: Low actinic light (amber glassware) is recommended to prevent photo-oxidation.

Step 1: Dissolution & Oxidative Protection
  • Weigh the crude 4-(Aminomethyl)-3-chlorophenol hydrobromide .

  • Transfer to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Critical Addition: Add 0.1% w/w Ascorbic Acid or Sodium Bisulfite to the flask.

    • Mechanism:[1][2][3][4] This acts as a sacrificial antioxidant, preventing the formation of colored quinoid impurities during the heating phase [1].

  • Add Ethanol (Absolute) at a ratio of 5 mL per gram of crude solid.

  • Heat the mixture to 70°C (just below reflux) with moderate stirring.

    • Note: If the solid does not dissolve after 10 minutes, add more Ethanol in 1 mL increments. Do not exceed 10 mL/g.

Step 2: Hot Filtration (The "Clarification")

Why: HBr salts often contain inorganic bromides or dust that act as "rogue nucleators," causing rapid, impure precipitation.

  • Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) with hot ethanol.

  • Filter the hot solution rapidly into a clean, pre-warmed receiving flask.

  • Visual Check: The filtrate should be clear to pale yellow. If dark brown, treat with activated charcoal (neutral, washed) for 5 minutes at 60°C before filtering.

Step 3: Controlled Nucleation (The "Gradient")
  • Return the filtrate to the hot plate and bring back to incipient boiling.

  • Remove from heat. Add Ethyl Acetate dropwise until a persistent turbidity (cloudiness) is observed.

  • Add 1-2 mL of hot Ethanol to just clear the turbidity.

  • Insulation Phase: Wrap the flask in aluminum foil or a towel. Allow it to cool to room temperature undisturbed for 3-4 hours .

    • Thermodynamics: Slow cooling promotes the growth of the most stable polymorph and excludes impurities from the lattice. Rapid cooling traps mother liquor.

Step 4: Maximizing Yield
  • Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour .

  • Observation: You should see well-defined, prismatic crystals. If "oiling out" occurs (droplets instead of crystals), reheat and add 10% more Ethanol.

Step 5: Isolation & Drying[2][6][7][9]
  • Filter the crystals using vacuum filtration (Buchner funnel).[5][6][7]

  • Displacement Wash: Wash the filter cake with a cold mixture of EtOH:EtOAc (1:3) . This removes the mother liquor containing the impurities without redissolving the product.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

    • Warning: Do not exceed 50°C. Phenol salts can undergo obscure condensation reactions or oxidation at high temperatures.

Visualization of Workflows

Process Workflow Diagram

RecrystallizationWorkflow Start Crude 4-(Aminomethyl)-3-chlorophenol HBr Dissolution Dissolution (70°C) Solvent: Ethanol Additive: 0.1% Ascorbic Acid Start->Dissolution Check1 Is solution clear? Dissolution->Check1 Charcoal Add Activated Charcoal (5 min @ 60°C) Check1->Charcoal No (Dark/Colored) Filter Hot Filtration (Remove inorganic salts/dust) Check1->Filter Yes Charcoal->Filter Nucleation Nucleation Phase Add EtOAc to turbidity -> Clear with EtOH Filter->Nucleation Cooling Controlled Cooling RT (3h) -> Ice Bath (1h) Nucleation->Cooling Isolation Vacuum Filtration Wash with cold EtOH:EtOAc (1:3) Cooling->Isolation Drying Vacuum Dry < 50°C, 12h Isolation->Drying

Figure 1: Step-by-step logic flow for the purification process, including decision points for color correction.

Solvent System Logic

SolventLogic cluster_0 Functional Group Requirements Compound Target Molecule (Amphoteric Salt) Phenol Phenol Group Needs: Protic Solvent Risk: Oxidation Compound->Phenol AmineSalt Amine HBr Salt Needs: High Dielectric Risk: Hygroscopicity Compound->AmineSalt Chloro Cl-Substituent Needs: Lipophilic Balance Compound->Chloro Ethanol Ethanol (Hot) Dissolves Salt Phenol->Ethanol Solubility AmineSalt->Ethanol Ionic Dissociation EthylAcetate Ethyl Acetate Reduces Solubility Chloro->EthylAcetate Precipitation Control Result Optimized Crystal Lattice Ethanol->Result Primary Solvent EthylAcetate->Result Anti-Solvent

Figure 2: Mechanistic interaction between the functional groups of the molecule and the chosen binary solvent system.

Quality Control & Validation Criteria

To ensure the protocol was successful, the isolated material must pass the following "Self-Validating" checks:

ParameterAcceptance CriteriaFailure Analysis
Appearance White to Off-white crystalline solid.Pink/Brown: Oxidation occurred.[8] Correction: Increase antioxidant or use inert atmosphere.
Melting Point Sharp range (< 2°C variance). Literature approx. >200°C (dec) [2].[9][10]Broad range: Solvent inclusion or mixed salts. Correction: Dry longer or recrystallize again.
HPLC Purity > 98.5% (Area %).[4][11]< 98%: Regioisomer contamination.[4] Correction: Slower cooling rate.[12][6][7]
Silver Nitrate Test Immediate heavy precipitate (AgBr).Slow/No ppt: Free base form, not salt. Correction: Treat with HBr/AcOH.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for phenol purification and antioxidant use).

  • ChemicalBook. (n.d.). 4-Amino-3-chlorophenol Synthesis and Properties. Retrieved October 26, 2023. (Provides baseline properties for the free base and analogs). Link

  • PubChem. (2023). 4-Amino-3-chlorophenol hydrochloride Compound Summary. National Library of Medicine. (Structural and safety data). Link

  • BenchChem. (2023). Purification of Aminophenols. (General protocols for amphoteric purification). Link

Sources

Application

Comprehensive Analytical Strategies for the Characterization of 4-(Aminomethyl)-3-chlorophenol Hydrobromide

Introduction: 4-(Aminomethyl)-3-chlorophenol hydrobromide is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its purity and comprehensive characterization are critical to ensure the quali...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(Aminomethyl)-3-chlorophenol hydrobromide is a key organic intermediate in the synthesis of various pharmaceutical compounds. Its purity and comprehensive characterization are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for the complete characterization of this compound, including identification, purity assessment, and impurity profiling. The methodologies described herein are designed to be robust and adhere to the principles of scientific integrity, providing a framework for developing and validating analytical procedures suitable for regulatory submissions.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-(Aminomethyl)-3-chlorophenol hydrobromide is fundamental to the development of appropriate analytical methods.

Table 1: Physicochemical Properties of 4-(Aminomethyl)-3-chlorophenol and its Salts

Property4-Amino-3-chlorophenol4-Amino-3-chlorophenol Hydrochloride4-(Aminomethyl)-3-chlorophenol Hydrobromide (Predicted)
Molecular Formula C6H6ClNOC6H7Cl2NOC7H9BrClNO
Molecular Weight 143.57 g/mol 180.03 g/mol 254.50 g/mol
Appearance Light yellow solidWhite to brown powder/crystalOff-white to light brown solid
Solubility Slightly soluble in DMSO and methanol.[1]Data not readily availableSoluble in water and polar organic solvents like methanol.

The structural identity of 4-(Aminomethyl)-3-chlorophenol hydrobromide is unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the structure of the target compound.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical to avoid exchange of the labile amine and hydroxyl protons.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Chemical Shifts (δ) in DMSO-d₆: The aromatic protons will appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The aminomethyl protons (-CH₂-NH₃⁺) are expected around δ 4.0 ppm, and the phenolic proton (-OH) will be a broad singlet at higher chemical shifts, the exact position being concentration and temperature-dependent. The ammonium protons (-NH₃⁺) will also appear as a broad singlet.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Chemical Shifts (δ) in DMSO-d₆: The aromatic carbons will resonate in the range of δ 110-160 ppm. The carbon bearing the chlorine atom and the carbon bearing the hydroxyl group will be significantly deshielded. The aminomethyl carbon (-CH₂) is expected around δ 40-50 ppm.

  • Data Analysis: Integrate the proton signals to confirm the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm the substitution pattern on the aromatic ring.

Causality of Experimental Choices: The use of a high-field NMR spectrometer enhances signal dispersion and resolution, which is crucial for the unambiguous assignment of protons in the substituted aromatic ring. DMSO-d₆ is a good choice of solvent as it can dissolve the hydrobromide salt and its polar nature helps in observing the labile protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source, coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Expected m/z: The primary ion observed will be the protonated molecule [M+H]⁺ of the free base, corresponding to an m/z of approximately 174.04 (for C₇H₈ClNO). The presence of the hydrobromide salt will not be directly observed in the mass spectrum under typical ESI conditions.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).

    • Expected Fragmentation: Common fragmentation pathways for halogenated aromatic amines include the loss of the aminomethyl group, loss of HCl, and cleavage of the aromatic ring.[2][3]

Visualization of Experimental Workflow: Structural Elucidation

cluster_0 Structural Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Structure Confirmed Structure NMR->Structure MS Mass Spectrometry (ESI-MS, MS/MS) MS->Structure FTIR FTIR Spectroscopy FTIR->Structure Sample 4-(Aminomethyl)-3-chlorophenol Hydrobromide Sample Sample->NMR Dissolve in Deuterated Solvent Sample->MS Dissolve in Volatile Solvent Sample->FTIR Prepare KBr Pellet or ATR cluster_1 HPLC Analysis SamplePrep Sample and Standard Preparation HPLC HPLC System (C18, Gradient Elution) SamplePrep->HPLC Detection UV Detector (280 nm) HPLC->Detection DataAnalysis Data Analysis (Purity, Impurities) Detection->DataAnalysis Output Purity Report DataAnalysis->Output Input API Sample Input->SamplePrep

Sources

Method

Application Notes and Protocols: 4-(Aminomethyl)-3-chlorophenol Hydrobromide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Bifunctional Building Block 4-(Aminomethyl)-3-chlorophenol hydrobromide is a unique trifunctional chemical scaffold offe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Bifunctional Building Block

4-(Aminomethyl)-3-chlorophenol hydrobromide is a unique trifunctional chemical scaffold offering significant potential in the synthesis of novel heterocyclic compounds. Its structure combines the functionalities of a phenol, a primary aminomethyl group, and an ortho-chlorine substituent on the aromatic ring. This distinct arrangement of reactive sites provides a versatile platform for constructing a diverse array of heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. The hydrobromide salt form of the aminomethyl group enhances the compound's stability and modulates its reactivity, often requiring a basic workup for reactions involving the amine.

The presence of the phenolic hydroxyl and the aminomethyl groups allows for a range of cyclization strategies. The chlorine atom ortho to the hydroxyl group can influence the regioselectivity of reactions and can also serve as a handle for further functionalization, such as in cross-coupling reactions. This combination of features makes 4-(Aminomethyl)-3-chlorophenol a valuable starting material for generating molecular complexity.

Core Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₉BrClNOInferred
Molecular Weight 238.51 g/mol Inferred
Appearance Likely a solid crystalline powderInferred
Solubility Expected to be soluble in water and polar protic solvents like methanol and ethanol. Limited solubility in nonpolar organic solvents.Inferred
Reactivity Profile The phenolic hydroxyl group is nucleophilic and can undergo O-alkylation, O-acylation, and participate in condensation reactions. The aminomethyl group is a primary amine and can act as a nucleophile in reactions such as N-alkylation, N-acylation, and imine formation. The hydrobromide salt will need to be neutralized to unmask the nucleophilicity of the amine.Inferred

Strategic Applications in Heterocyclic Synthesis

The unique arrangement of functional groups in 4-(Aminomethyl)-3-chlorophenol hydrobromide opens up avenues for the synthesis of various heterocyclic scaffolds. Key applications include the construction of benzoxazines, benzoxazepines, and other related fused heterocyclic systems.

I. Synthesis of 1,3-Benzoxazines

The reaction of 4-(Aminomethyl)-3-chlorophenol with aldehydes or ketones provides a direct route to 1,3-benzoxazine derivatives. These heterocycles are valuable structural motifs in medicinal chemistry, exhibiting a wide range of biological activities.

Mechanism and Rationale: The synthesis proceeds via an initial condensation between the aminomethyl group and the carbonyl compound to form a Schiff base intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic hydroxyl group on the imine carbon, yields the benzoxazine ring system. The acidic conditions of the hydrobromide salt can be neutralized in situ or prior to the reaction to facilitate the initial condensation.

Experimental Workflow for Benzoxazine Synthesis

cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup and Purification cluster_3 Step 4: Characterization A 4-(Aminomethyl)-3-chlorophenol HBr E Mix and Reflux A->E B Aldehyde/Ketone B->E C Solvent (e.g., Ethanol) C->E D Base (e.g., Triethylamine) D->E F Cool and Concentrate E->F G Extract with Organic Solvent F->G H Purify (e.g., Column Chromatography) G->H I NMR, MS, IR H->I

Caption: Workflow for the synthesis of 1,3-benzoxazines.

Detailed Protocol: Synthesis of 6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine

  • Reactant Preparation: To a 100 mL round-bottom flask, add 4-(Aminomethyl)-3-chlorophenol hydrobromide (1.0 eq), benzaldehyde (1.1 eq), and ethanol (20 mL).

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred suspension at room temperature to neutralize the hydrobromide salt.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion (typically 4-6 hours), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 6-chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine.

  • Characterization: Confirm the structure of the product using NMR, mass spectrometry, and IR spectroscopy.

II. Synthesis of Benzoxazepines

The reaction with bifunctional electrophiles, such as α,β-unsaturated esters or 1,3-dicarbonyl compounds, can lead to the formation of seven-membered benzoxazepine rings. These scaffolds are of interest due to their presence in a number of biologically active molecules.

Mechanism and Rationale: The synthesis can proceed through a tandem reaction sequence. For instance, with an α,β-unsaturated ester, a Michael addition of the aminomethyl group can be followed by an intramolecular cyclization of the phenolic hydroxyl group onto the ester carbonyl. The choice of reaction conditions is critical to control the selectivity of the reaction.

Reaction Pathway for Benzoxazepine Synthesis

cluster_reaction Reaction Steps A 4-(Aminomethyl)-3-chlorophenol HBr Michael_Addition Michael Addition A->Michael_Addition B α,β-Unsaturated Ester B->Michael_Addition C Base (e.g., DBU) C->Michael_Addition D Solvent (e.g., DMF) D->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Intermediate E Benzoxazepine Product Cyclization->E

Caption: Pathway for the synthesis of benzoxazepines.

Detailed Protocol: Synthesis of a Substituted Benzoxazepinone

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Aminomethyl)-3-chlorophenol hydrobromide (1.0 eq) in anhydrous DMF (15 mL).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq) to the solution and stir for 15 minutes at room temperature.

  • Addition of Electrophile: Add an α,β-unsaturated ester (e.g., ethyl acrylate) (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 80 °C and monitor by TLC.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with water and brine. Dry over anhydrous magnesium sulfate.

  • Purification and Characterization: Filter and concentrate the organic layer. Purify the residue by column chromatography to obtain the desired benzoxazepinone derivative and characterize accordingly.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and fundamental organic synthesis reactions. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final products must be rigorously characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their identity and purity.

Conclusion

4-(Aminomethyl)-3-chlorophenol hydrobromide is a promising and versatile building block for the synthesis of a variety of heterocyclic compounds. Its unique trifunctional nature allows for the construction of complex molecular architectures through straightforward and efficient synthetic routes. The protocols outlined in these application notes provide a solid foundation for researchers to explore the full potential of this valuable chemical intermediate in the development of new pharmaceuticals and functional materials. The strategic application of this building block is expected to contribute significantly to the ever-expanding field of heterocyclic chemistry.

References

  • o-Aminophenol Derivatives in Synthesis: The adjacency of amino and hydroxyl groups in o-aminophenol derivatives facilitates the formation of heterocycles like benzoxazoles, which can be biologically active.

  • Pharmaceutical Intermediates: 4-Amino-3-chlorophenol is a crucial intermediate in the synthesis of advanced therapeutic agents, including tyrosine kinase inhibitors used in targeted cancer therapies.[1][2]

  • Synthesis of 4-Amino-3-chlorophenol: Various synthetic routes for 4-amino-3-chlorophenol have been reported, including the reduction of 3-chloro-4-nitrophenol.[3]

  • Bioactive Heterocycles: Heterocyclic compounds are fundamental in drug discovery, with a vast majority of new drugs containing heterocyclic motifs.[4]

  • Applications in Drug Design: As an important pharmaceutical chemical intermediate, 4-amino-3-chlorophenol is widely applied to the design and synthesis of medicaments for a range of diseases.[2]

  • Reactivity of Aminophenols: The functional groups of aminophenols, the amino and hydroxyl groups, are both nucleophilic and their relative reactivity can be influenced by reaction conditions and the choice of solvent.[5]

  • General Heterocyclic Synthesis: Functionally substituted enaminones are versatile building blocks for the synthesis of a variety of heteroaromatic compounds.[6]

  • 3-(Aminomethyl)phenol as a Building Block: The bifunctional nature of compounds like 3-(aminomethyl)phenol makes them versatile building blocks in medicinal chemistry.[7]

  • 4-Aminophenol as a Building Block: 4-Aminophenol is a well-known building block in organic chemistry, famously used in the synthesis of paracetamol.[8]

  • Properties of 4-Amino-3-chlorophenol: The physicochemical properties of 4-amino-3-chlorophenol, such as its molecular weight and formula, are well-documented.[9]

Sources

Application

Application Notes and Protocols for the Continuous Synthesis of 4-Amino-3-Chlorophenol in a Microchannel Reactor

Introduction: A Paradigm Shift in the Synthesis of a Key Pharmaceutical Intermediate 4-Amino-3-chlorophenol is a critical building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in the Synthesis of a Key Pharmaceutical Intermediate

4-Amino-3-chlorophenol is a critical building block in the synthesis of numerous pharmaceuticals, most notably as a key intermediate for advanced therapeutic agents like the tyrosine kinase inhibitor Tivozanib and the liver cancer drug Lenvatinib.[1][2] Its molecular structure is integral to the development of treatments for a range of conditions, including various cancers and cardiovascular diseases.[2]

Traditionally, the synthesis of 4-amino-3-chlorophenol has been fraught with challenges. Many established routes involve the generation of unstable and potentially explosive diazonium salt intermediates.[1][3] In conventional batch reactors, the handling of these hazardous materials on a large scale poses significant safety risks and often leads to issues with product purity, yield, and cost-effectiveness.[3]

This application note details a robust and scalable method for the synthesis of 4-amino-3-chlorophenol utilizing a multi-temperature zone continuous flow microchannel reactor. This approach represents a paradigm shift from traditional batch processing, offering unparalleled safety, efficiency, and control over the entire synthetic process. Microreactors, with their high surface-area-to-volume ratios, enable rapid heat and mass transfer, allowing for precise temperature control and the safe handling of hazardous intermediates.[4] This technology facilitates a seamless transition from laboratory-scale development to industrial production, mitigating the risks and inefficiencies associated with conventional scale-up.[1]

Strategic Synthesis Overview: Navigating the Chemical Landscape

Several synthetic pathways to 4-amino-3-chlorophenol have been explored. One common method involves the reduction of 3-chloro-4-nitrophenol.[5] Another approach starts from p-aminophenol, which undergoes acetylation, chlorination, and subsequent hydrolysis to yield the final product.[6]

However, a highly effective and scalable route, particularly amenable to microreactor technology, commences with sulfanilic acid. This multi-step synthesis proceeds through three key stages:

  • Diazotization: Sulfanilic acid is converted to a diazonium salt. This is a critical and potentially hazardous step that benefits immensely from the enhanced safety and control of a microreactor.

  • Azo Coupling: The in-situ generated diazonium salt is then coupled with a suitable aromatic partner.

  • Reductive Cleavage: The resulting azo compound is reduced to yield the final product, 4-amino-3-chlorophenol.[1]

This application note will focus on this three-step synthesis from sulfanilic acid, leveraging the unique advantages of a multi-temperature zone microchannel reactor to optimize each stage of the transformation.

The Power of Continuous Flow: Why a Microchannel Reactor?

The choice of a microchannel reactor for this synthesis is a deliberate one, driven by the inherent limitations of batch processing for this type of chemistry. The diazotization step, in particular, involves a highly exothermic reaction and the formation of a thermally unstable diazonium salt. In a batch reactor, localized hotspots can lead to uncontrolled decomposition and a significant risk of thermal runaway.[7][8]

Microreactors fundamentally change this safety calculus. Their key advantages include:

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing the formation of hotspots and enabling precise temperature control, which is critical for stabilizing the diazonium intermediate.[4]

  • Enhanced Mass Transfer: Rapid mixing in the microchannels ensures a homogeneous reaction environment, leading to improved reaction rates, higher selectivity, and more consistent product quality.

  • Inherent Safety: The small internal volume of the reactor means that only a minimal amount of the hazardous diazonium salt is present at any given time, drastically reducing the potential impact of any unforeseen incidents.

  • Seamless Scalability: "Numbering-up," or the parallel operation of multiple microreactors, allows for a linear and predictable increase in production capacity without the need for extensive process redevelopment.

By employing a multi-temperature zone microreactor, we can further refine the process. Each distinct reaction in the sequence—diazotization, coupling, and reduction—has its own optimal temperature profile. A multi-zone reactor allows for the precise and independent control of the temperature in each section of the flow path, ensuring that each reaction step proceeds under its ideal conditions. For instance, diazotization is typically carried out at low temperatures (0-10 °C) to ensure the stability of the diazonium salt,[3][8] while the subsequent coupling and reduction steps may require higher temperatures to achieve optimal reaction rates.[9][10]

Visualizing the Workflow: From Reagents to Purified Product

The following diagram illustrates the overall workflow for the synthesis of 4-amino-3-chlorophenol in a multi-temperature zone microchannel reactor, incorporating Process Analytical Technology (PAT) for real-time monitoring and control.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_synthesis Continuous Flow Synthesis cluster_workup Work-up & Purification ReagentA Material I: Sulfanilic Acid, Sodium Nitrite, Inorganic Base in Water Preheat1 Preheating Module 1 ReagentA->Preheat1 ReagentB Material II: Dilute Hydrochloric Acid Preheat2 Preheating Module 2 ReagentB->Preheat2 ReagentC Coupling Agent Mixer2 T-Mixer ReagentC->Mixer2 ReagentD Reducing Agent Mixer3 T-Mixer ReagentD->Mixer3 Mixer1 T-Mixer Preheat1->Mixer1 Preheat2->Mixer1 Reactor1 Diazotization Zone (0-10°C) Mixer1->Reactor1 PAT1 PAT 1 (UV-Vis) Reactor1->PAT1 PAT1->Mixer2 Reactor2 Coupling Zone (20-25°C) Mixer2->Reactor2 PAT2 PAT 2 (FTIR/Raman) Reactor2->PAT2 PAT2->Mixer3 Reactor3 Reduction Zone (Elevated Temp.) Mixer3->Reactor3 PAT3 PAT 3 (HPLC) Reactor3->PAT3 Quench Reaction Quenching PAT3->Quench Neutralize pH Adjustment (Precipitation) Quench->Neutralize Filter Filtration Neutralize->Filter Purify Recrystallization/ Column Chromatography Filter->Purify Dry Drying Purify->Dry FinalProduct 4-Amino-3-chlorophenol (>99% Purity) Dry->FinalProduct

Caption: Overall workflow for the continuous synthesis of 4-amino-3-chlorophenol.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the synthesis of 4-amino-3-chlorophenol in a multi-temperature zone continuous flow microchannel reactor.[3]

Reagent Preparation
  • Material I: In a suitable vessel, dissolve sulfanilic acid, sodium nitrite, and an inorganic base (e.g., sodium hydroxide or potassium carbonate) in deionized water. The molar ratio of sulfanilic acid to sodium nitrite should be approximately 1:1, and the base is used to aid in the dissolution of the sulfanilic acid.

  • Material II: Prepare a dilute solution of hydrochloric acid by adding concentrated hydrochloric acid to deionized water. The molar ratio of sulfanilic acid to hydrogen chloride should be approximately 1:3.

  • Coupling Agent Solution: Prepare a solution of the chosen coupling agent.

  • Reducing Agent Solution: Prepare a solution of a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation setup.

Microreactor Setup and Operation
  • System Assembly: Assemble the microchannel reactor system, consisting of high-precision pumps, preheating modules, T-mixers, and the multi-temperature zone microreactor. Integrate PAT probes at the appropriate points in the flow path.

  • Temperature Control: Set the temperature for each zone of the microreactor.

    • Diazotization Zone: 0-10 °C. This low temperature is crucial to maintain the stability of the diazonium salt intermediate.[3][8]

    • Coupling Zone: 20-25 °C. This slightly elevated temperature promotes the coupling reaction without significantly decomposing the diazonium salt.[4]

    • Reduction Zone: This zone's temperature will be dependent on the chosen reducing agent and may require heating to facilitate the reaction.

  • Initiation of Flow:

    • Pump Material I and Material II through their respective preheating modules and into the first T-mixer.

    • The combined stream then flows into the diazotization zone of the microreactor. The residence time in this zone should be between 30 and 60 seconds to ensure complete formation of the diazonium salt.[3]

    • The effluent from the diazotization zone, containing the in-situ generated diazonium salt, is then mixed with the coupling agent solution in a second T-mixer before entering the coupling zone.

    • The stream then proceeds to a third T-mixer where it is combined with the reducing agent solution before entering the reduction zone.

  • Steady-State Operation: Maintain a continuous flow of all reagents, ensuring that the system reaches a steady state. Monitor the reaction in real-time using the integrated PAT tools.

Work-up and Purification
  • Collection: Collect the effluent from the microreactor in a suitable vessel.

  • pH Adjustment: Adjust the pH of the collected solution with an acid (e.g., concentrated hydrochloric acid) to precipitate the crude 4-amino-3-chlorophenol.[6]

  • Isolation: Isolate the precipitated solid by filtration and wash the filter cake with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve high purity.[5]

  • Drying: Dry the purified product under vacuum to obtain 4-amino-3-chlorophenol as a solid.

Process Analytical Technology (PAT): Enabling Real-Time Control

The integration of Process Analytical Technology (PAT) is a cornerstone of modern, data-rich pharmaceutical manufacturing.[11][12] For this multi-step synthesis, PAT provides real-time insights into the reaction, enabling precise control and ensuring consistent product quality.

  • UV-Vis Spectroscopy: An in-line UV-Vis probe placed after the diazotization zone can monitor the formation of the diazonium salt, which typically has a strong absorbance band. This allows for real-time confirmation of the completion of the first reaction step.

  • FTIR/Raman Spectroscopy: Placed after the coupling zone, in-line FTIR or Raman spectroscopy can track the consumption of the diazonium salt and the formation of the azo intermediate by monitoring characteristic vibrational bands.

  • Online HPLC/UPLC: An online High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system can be integrated after the reduction zone to provide quantitative data on the concentration of the final product and any impurities.[13][14] This is crucial for determining the overall yield and purity of the continuous process in real-time.

The data from these PAT tools can be fed into a centralized control system, allowing for automated adjustments to process parameters like flow rates and temperatures to maintain optimal reaction conditions.[11][15]

PAT_Integration cluster_reactor Multi-Temperature Zone Microreactor cluster_pat Process Analytical Technology Diazotization Diazotization Zone (0-10°C) PAT_UV In-line UV-Vis Diazotization->PAT_UV Coupling Coupling Zone (20-25°C) PAT_FTIR In-line FTIR/Raman Coupling->PAT_FTIR Reduction Reduction Zone PAT_HPLC Online HPLC/UPLC Reduction->PAT_HPLC Control Central Control System PAT_UV->Control [Diazonium Salt] Concentration PAT_FTIR->Control [Azo Intermediate] Concentration PAT_HPLC->Control [Final Product] Purity & Yield Control->Diazotization Adjust T, Flow Control->Coupling Adjust T, Flow Control->Reduction Adjust T, Flow

Caption: Integration of PAT for real-time monitoring and control.

Quantitative Data and Expected Outcomes

The use of a microchannel reactor for this synthesis has been shown to produce high yields and excellent purity. The following table summarizes typical results based on patent literature.[3]

ParameterValueReference
Starting Material Sulfanilic Acid[3]
Reaction Temperature (Diazotization) 0-10 °C[3]
Residence Time (Diazotization) 30-60 s[3]
Overall Yield 81-83%[3]
Purity (after purification) >99%[3]

Safety: A Core Principle of the Microreactor Approach

Safety is paramount in chemical synthesis, and the use of microreactor technology for the synthesis of 4-amino-3-chlorophenol offers significant advantages over traditional batch methods.

  • Minimization of Hazardous Intermediates: The small hold-up volume of the microreactor ensures that only a minimal quantity of the unstable diazonium salt is present at any given moment, significantly reducing the risk of a thermal runaway event.

  • Exceptional Temperature Control: The high heat transfer efficiency of the microreactor allows for precise temperature control, preventing the decomposition of the diazonium salt.

  • Reduced Handling of Hazardous Materials: The continuous nature of the process minimizes the need for manual handling and isolation of hazardous intermediates.

Despite the inherent safety of the microreactor system, it is crucial to adhere to standard laboratory safety protocols when handling the reagents:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling: Exercise caution when handling concentrated acids and other corrosive or toxic reagents.

  • Emergency Preparedness: Be familiar with the location and operation of all safety equipment, including fire extinguishers, safety showers, and eyewash stations.

Conclusion: A Superior Method for a Critical Intermediate

The synthesis of 4-amino-3-chlorophenol using a multi-temperature zone microchannel reactor offers a safe, efficient, and scalable alternative to traditional batch processing. This continuous flow approach provides precise control over reaction conditions, leading to higher yields, improved purity, and a significantly enhanced safety profile. The integration of Process Analytical Technology further elevates this method, enabling real-time monitoring and control for consistent and reproducible manufacturing. For researchers, scientists, and drug development professionals, this technology represents a powerful tool for the reliable and cost-effective production of this vital pharmaceutical intermediate.

References

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma - IntuitionLabs.ai. (2026, January 7).
  • Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC. (n.d.).
  • 4-Amino-3-chlorophenol synthesis - ChemicalBook. (n.d.).
  • The continuous flow synthesis of azos - PMC. (2024, January 26).
  • CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents. (n.d.).
  • Laboratory of the future: a modular flow platform with multiple integrated PAT tools for multistep reactions - RSC Publishing. (2019, April 8).
  • Trends and Challenges in Multistep Continuous Flow Synthesis | JACS Au. (2026, February 4).
  • CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents. (n.d.).
  • Multistep Continuous Heterogeneous Synthesis of C.I. Reactive Red 195 and Safety Evaluation of the Continuous Diazotization Process | Organic Process Research & Development - ACS Publications. (2025, March 27).
  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - PubMed. (2016, September 6).
  • Exploring Flow Procedures for Diazonium Formation - MDPI. (2016, July 14).
  • 4-Amino-3-chlorophenol | 17609-80-2 - ChemicalBook. (2025, September 2).
  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap. (2018, February 27).
  • Process Analytical Technology for continuous flow (bio)chemistry - Certech. (n.d.).
  • CN102051062A - Method for synthesizing resorcinol yellow - Google Patents. (n.d.).
  • (PDF) The continuous flow synthesis of azos - ResearchGate. (2024, January 2).
  • The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors - Beilstein Journals. (n.d.).
  • Effect of temperature on azo removal in Fenton oxidation at azo... - ResearchGate. (n.d.).
  • "optimizing coupling reaction conditions for azo dyes" - Benchchem. (n.d.).
  • Continuous-flow synthesis of azo dyes in a microreactor system - ResearchGate. (2025, August 6).
  • Catalytic reduction of 4-Nitrophenol to 4-Aminophenol by using Fe2O3-Cu2O-TiO2 nanocomposite - International Journal of Chemical Studies. (2016, August 19).
  • Reduction of Azo Dyes by Flavin Reductase from Citrobacter freundii A1 - MDPI. (2012, December 18).
  • Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). (2025, June 30).
  • Enzymatic reduction of azo and indigoid compounds - ResearchGate. (2025, August 10).
  • Flow chemistry - PharmaBlock. (n.d.).
  • Understanding 4-Amino-3-chlorophenol: Properties and Applications. (2026, January 24).
  • One-Step Synthesis of Ultra-Small RhNPs in the Microreactor System and Their Deposition on ACF for Catalytic Conversion of 4–Nitrophenol to 4–Aminophenol - MDPI. (2025, September 5).

Sources

Technical Notes & Optimization

Troubleshooting

Identification of byproducts in 4-(Aminomethyl)-3-chlorophenol hydrobromide synthesis

The following technical guide addresses the synthesis and byproduct identification for 4-(Aminomethyl)-3-chlorophenol hydrobromide (also known as 3-chloro-4-hydroxybenzylamine HBr). This guide focuses on the most industr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and byproduct identification for 4-(Aminomethyl)-3-chlorophenol hydrobromide (also known as 3-chloro-4-hydroxybenzylamine HBr).

This guide focuses on the most industrially prevalent synthetic route: the catalytic hydrogenation of 3-chloro-4-hydroxybenzonitrile .

Core Synthesis Overview

  • Target Molecule: 4-(Aminomethyl)-3-chlorophenol hydrobromide

  • CAS (Free Base): 771573-47-8 (Generic benzylamine structure often referenced as CAS 141862-56-0 or similar derivatives)

  • Precursor: 3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3)

  • Primary Reaction: Catalytic hydrogenation (Reduction) followed by hydrobromic acid salt formation.

The Critical Challenge: The reduction of chlorobenzonitriles is chemically sensitive. You must balance complete reduction of the nitrile against two competing failure modes: dehalogenation (loss of chlorine) and dimerization (formation of secondary amines).

Troubleshooting Guide (Q&A)

Category A: Impurity Identification (LC-MS/HPLC)

Q1: I observe a significant impurity peak at [M+H]⁺ ~298-300 m/z. What is this? Diagnosis: This is the Secondary Amine Dimer (Bis(3-chloro-4-hydroxybenzyl)amine). Mechanism: During hydrogenation, the intermediate imine (


) reacts with the already formed primary amine (

) instead of hydrogen. This eliminates ammonia and links two benzyl units. Corrective Action:
  • Ammonia Suppression: Add ammonia (

    
    ) or ammonium hydroxide to your reaction solvent (e.g., MeOH/NH₃). This shifts the equilibrium back toward the primary amine.
    
  • Catalyst Loading: Increasing the catalyst loading can speed up the imine-to-amine reduction, reducing the residence time of the reactive imine.

Q2: My mass spectrum shows a peak at [M+H]⁺ ~124 m/z. Is this the starting material? Diagnosis: No. This is the Des-chloro Impurity (4-hydroxybenzylamine). Mechanism: Hydrodechlorination . Palladium (Pd) catalysts are notorious for inserting into Aryl-Cl bonds, especially under hydrogen pressure, replacing the chlorine with hydrogen. Corrective Action:

  • Switch Catalyst: Switch from Pd/C to Raney Nickel or Platinum on Carbon (Pt/C) . Pt and Ni are far less active toward aryl-chloride reduction than Pd.

  • Acid Scavengers: If using Pd is mandatory, avoid adding bases. However, note that HBr/HCl generated from dehalogenation can poison the catalyst.

  • Lower Pressure/Temp: Reduce hydrogenation pressure (<5 bar) and temperature (<40°C).

Q3: I see a peak at ~156 m/z (M-1) or ~158 m/z in the negative mode, but the amine test is negative. Diagnosis: This is likely 3-chloro-4-hydroxybenzaldehyde (Hydrolysis product) or the Alcohol derivative. Mechanism: If the solvent is not strictly anhydrous, the intermediate imine hydrolyzes to the aldehyde. Corrective Action:

  • Dry Solvents: Ensure Methanol/Ethanol solvents are anhydrous.

  • Trap Water: Use molecular sieves in the reaction vessel if moisture ingress is uncontrollable.

Category B: Salt Formation & Isolation

Q4: The HBr salt is obtaining a purple/pink coloration. Is it decomposing? Diagnosis: Phenols are prone to oxidation to quinones (specifically ortho- or para-quinones) upon exposure to air and light. Corrective Action:

  • Inert Atmosphere: Perform the HBr salt formation and filtration under Nitrogen or Argon.

  • Antioxidants: A trace amount of ascorbic acid or sodium metabisulfite during the workup can prevent oxidation.

  • Wash Protocol: Wash the filter cake with cold, degassed ether or ethyl acetate to remove surface oxidation products.

Q5: The product is hygroscopic and becomes sticky during filtration. Diagnosis: Hydrobromide salts of benzylamines can be hygroscopic. Corrective Action:

  • Drying: Dry in a vacuum oven at 40-50°C with

    
     as a desiccant.
    
  • Solvent Choice: Crystallize from anhydrous isopropanol (IPA) or an IPA/EtOAc mixture rather than water-miscible alcohols like methanol.

Analytical Reference Data

Use this table to interpret LC-MS data for the crude reaction mixture.

Compound NameStructure TypeFormulaApprox. [M+H]⁺ (m/z)Origin
Target Product Primary Amine

158 / 160 (3:1 ratio)Main Reaction
Starting Material Nitrile

154 (Weak ionization)Incomplete Rxn
Dimer Impurity Secondary Amine

298 / 300 / 302 Side Rxn (Low

)
Des-Chloro Dehalogenated Amine

124 Side Rxn (Pd catalyst)
Aldehyde Hydrolysis Product

157 (detect as aldehyde)Wet Solvent

Reaction Pathway Visualization

The following diagram maps the "Main Path" to success versus the "Failure Paths" leading to the byproducts described above.

SynthesisPath Figure 1: Reaction Pathways and Impurity Formation in 4-(Aminomethyl)-3-chlorophenol Synthesis SM 3-Chloro-4-hydroxybenzonitrile (Starting Material) Imine Imine Intermediate (R-CH=NH) SM->Imine + H2 (Cat.) Target Target: 4-(Aminomethyl)-3-chlorophenol (Free Base) Imine->Target + H2 (Fast) Dimer DIMER IMPURITY (Secondary Amine) Imine->Dimer + Target Amine (Low NH3) Aldehyde ALDEHYDE (Hydrolysis) Imine->Aldehyde + H2O (Wet Solvent) Salt FINAL PRODUCT (HBr Salt) Target->Salt + HBr/AcOH DesChloro DES-CHLORO IMPURITY (4-Hydroxybenzylamine) Target->DesChloro Pd/C, High Temp (Dehalogenation)

Figure 1: Logical flow of hydrogenation showing the critical branch points for dimer, des-chloro, and hydrolysis impurities.

Validated Experimental Protocol (Recommended)

Objective: Minimize dimerization and prevent dehalogenation.

  • Catalyst Selection: Weigh Raney Nickel (approx. 10-20 wt% relative to substrate) or Pt/C (5 wt%). Avoid Pd/C unless strictly necessary.

  • Solvent System: Prepare a solution of Methanol (MeOH) saturated with Ammonia (

    
    )  (approx. 7N 
    
    
    
    in MeOH).
    • Why? The excess ammonia suppresses dimerization (Le Chatelier's principle).

  • Loading: Dissolve 3-Chloro-4-hydroxybenzonitrile in the ammoniacal methanol.

  • Hydrogenation: Pressurize with

    
     to 3–5 bar  (45–75 psi) at Room Temperature (20–25°C) .
    
    • Note: Higher temperatures increase the risk of dehalogenation.

  • Monitoring: Monitor via HPLC. Look for the disappearance of the nitrile peak. Stop immediately upon completion to avoid over-reduction.

  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1]

  • Salt Formation: Redissolve residue in dry Ethyl Acetate. Add HBr in Acetic Acid (33%) dropwise at 0°C. Precipitate will form. Filter and wash with cold ether.

References

  • ChemicalBook. (2025). Synthesis of 4-Amino-3-chlorophenol and related benzylamine derivatives.Link

  • National Institutes of Health (NIH). (2006). Synthesis of 3-chloro-4-hydroxybenzonitrile derivatives.[1][2][3][4][5] PubChem Patent Summary. Link

  • ResearchGate. (2014). Selective reduction of nitro and nitrile compounds using bimetallic nanoparticles.Link

  • Organic Syntheses. (1945). General methods for chlorination and reduction of phenols. Org.[1][4] Synth. Coll. Vol. 3. Link

Sources

Optimization

Strategies to minimize impurity formation in aminophenol synthesis.

Technical Support Center: High-Purity Aminophenol Synthesis Topic: Minimizing Impurity Formation in Catalytic Hydrogenation & Electrolytic Reduction Reference ID: TSC-PAP-2026-OPT Introduction: The Purity Imperative Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity Aminophenol Synthesis Topic: Minimizing Impurity Formation in Catalytic Hydrogenation & Electrolytic Reduction Reference ID: TSC-PAP-2026-OPT

Introduction: The Purity Imperative

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that in aminophenol synthesis—particularly para-aminophenol (PAP), the precursor to Acetaminophen/Paracetamol—purity is not just a specification; it is a stability requirement.

Aminophenols are notoriously labile. They suffer from two opposing failure modes:

  • Oxidative Instability: Forming quinone imines and colored "tars" upon air exposure.[1]

  • Reduction Selectivity: Over-reduction to anilines (dehydroxylation) or saturated cyclohexyl-amines.

This guide moves beyond basic recipes to address the causality of impurity formation, providing troubleshooting frameworks for researchers encountering yield loss, discoloration, or difficult purification.

Module 1: The Reaction Network & Impurity Origins

To solve impurity issues, you must first visualize where they originate. The reduction of nitrophenol is not a single step; it is a cascade.

Visualizing the Pathway

The following diagram illustrates the critical branch points where impurities are generated during the catalytic hydrogenation of p-nitrophenol.

ReactionNetwork PNP p-Nitrophenol (Starting Material) Nitroso Nitroso-phenol (Transient) PNP->Nitroso +H2 PHA Hydroxylamine (Key Intermediate) Nitroso->PHA +H2 Azoxy Azoxy/Azo Dimers (Colored Impurities) Nitroso->Azoxy Condensation w/ PHA (Low H2 Availability) PAP p-Aminophenol (Target Product) PHA->PAP +H2 PHA->Azoxy Ether 4,4'-Diaminodiphenyl Ether (Condensation) PHA->Ether Acid Catalyzed Etherification Aniline Aniline (Over-reduction) PAP->Aniline Hydrogenolysis (High Temp/Pd Catalyst) Quinone Quinone Imines/Polymers (Oxidation Tar) PAP->Quinone O2 Exposure (High pH)

Figure 1: Reaction network showing the main reduction pathway (blue/green) and critical impurity off-ramps (red/black).

Module 2: Troubleshooting Guides (Q&A)

Category A: Oxidative Discoloration (The "Pink/Brown" Problem)

User Question: "My reaction reaches 99% conversion, but during workup (filtration/crystallization), the white solid turns pink and eventually dark brown. How do I stop this?"

Technical Diagnosis: This is the classic oxidative degradation of aminophenol. In the presence of oxygen and trace metals, PAP oxidizes to quinone imine , which rapidly polymerizes into dark, insoluble pigments. This is accelerated at alkaline pH (pH > 8).

Corrective Protocol:

  • The "Sacrificial" Reductant: You must incorporate an antioxidant during the quench/workup phase.

    • Action: Add Sodium Dithionite (Hydrosulfite) or Sodium Metabisulfite (0.5 – 1.0 wt% relative to substrate) to the aqueous stream before exposing the reaction mixture to air [1, 2].

  • pH Control during Precipitation:

    • Action: If precipitating the free base from an acid salt, strictly control the final pH to 6.5 – 7.2 .

    • Why? Above pH 8, the phenolate anion forms, which is electron-rich and extremely susceptible to oxidation. Below pH 6, solubility remains high, leading to yield loss.

  • Chelation:

    • Action: Add EDTA (0.1%) to the workup water. Trace iron or copper from reactor walls acts as a catalyst for the oxidation of phenols.

Category B: Over-Reduction (Formation of Aniline)

User Question: "I am detecting 2-5% aniline in my final product. I thought I was only reducing the nitro group?"

Technical Diagnosis: You are experiencing Hydrogenolysis .[2] This occurs when the C-O bond is cleaved (dehydroxylation). This is often driven by excessive temperature or using a catalyst that is too active for ring-retention (e.g., Palladium at high temperatures).

Corrective Protocol:

  • Catalyst Selection:

    • Switch: If using Pd/C, consider switching to Pt/C (Platinum on Carbon) or modified Nickel catalysts. Platinum is generally more selective for nitro-reduction without attacking the phenol ring or C-O bond compared to Palladium [3].

  • Thermodynamic Control:

    • Action: Lower your reaction temperature. Hydrogenolysis has a higher activation energy than nitro-reduction. Keeping the reaction below 80°C (typically 40-60°C) favors the amine [4].

  • Solvent Acidity:

    • Check: Are you running in strong acid? Acidic conditions can protonate the hydroxyl group, making it a better leaving group (as water), facilitating the formation of aniline. Neutralize the media or use a buffered solvent system (e.g., Methanol/Water).

Category C: Stalled Reaction / Azo Impurities

User Question: "My hydrogen uptake stopped, but HPLC shows a large peak that isn't starting material or product. The solution is orange/red."

Technical Diagnosis: You have likely accumulated Azoxy or Azo intermediates.[2] This happens due to "H2 Starvation" at the catalyst surface. If the reduction of the Nitroso intermediate is slow, it condenses with the Hydroxylamine intermediate to form a dimer (Azoxybenzene derivative), which is very difficult to reduce further.

Corrective Protocol:

  • Mass Transfer Audit:

    • Action: Increase agitation speed (RPM). The reaction is likely hydrogen-diffusion limited.

  • Catalyst Loading:

    • Action: Increase catalyst loading. A low catalyst-to-substrate ratio leaves Nitroso intermediates "floating" in solution long enough to dimerize.

  • The "Cold Start" Danger:

    • Action: Do not heat the reaction mixture before introducing Hydrogen.

    • Protocol: Pressurize with H2 cold, then ramp temperature. Heating a nitro-compound without H2 promotes thermal condensation side-reactions.

Module 3: Optimized Experimental Protocol

Protocol: Catalytic Hydrogenation of p-Nitrophenol to p-Aminophenol Designed to minimize Aniline (over-reduction) and Dimer (under-reduction) formation.

Reagents:

  • p-Nitrophenol (1.0 eq)

  • Catalyst: 5% Pt/C (0.5 mol% metal loading) - Preferred over Pd to prevent dehydroxylation.

  • Solvent: Methanol or Isopropanol/Water (4:1 ratio).

  • Additive: Sodium Dithionite (for workup).

Step-by-Step Workflow:

  • Inerting: Charge reactor with Nitrophenol and Catalyst. Purge with N2 (3x) to remove Oxygen (Critical for safety and impurity control).

  • Solvent Addition: Add deoxygenated solvent.[1]

  • Pressurization: Introduce H2 to 5–10 bar (70–145 psi) at Ambient Temperature .

    • Note: Do not heat yet. Establish H2 saturation.

  • Reaction: Heat to 50°C with vigorous stirring (>800 RPM).

    • Monitor: Watch H2 uptake. If uptake slows, do not increase Temp >70°C (risk of aniline). Instead, increase pressure.

  • Quench (The Critical Step):

    • Cool to 20°C.

    • Vent H2 and purge with N2.

    • Immediately add aqueous Sodium Dithionite (1% solution) to the reactor before filtration.

  • Filtration: Filter catalyst under N2 atmosphere if possible.

  • Crystallization: Acidify/Basify to pH 6.8. Cool to 0-5°C. Filter the white precipitate and dry under vacuum.

Module 4: Impurity Data Summary

Impurity TypeChemical StructureOrigin / CauseMitigation Strategy
Aniline PhenylamineOver-reduction (Hydrogenolysis of C-OH). High Temp or Pd catalyst.Use Pt/C catalyst; Lower Temp (<60°C).
Azoxy Dimers 4,4'-Azoxy-diphenolCondensation of Nitroso + Hydroxylamine. H2 starvation.Increase Agitation; Increase H2 Pressure; Avoid heating before H2 addition.
Quinone Imines Benzoquinone imineOxidation of product by Air/O2.Use Sodium Dithionite in workup; Maintain pH < 7.5; N2 atmosphere.
Ether 4,4'-Diaminodiphenyl etherAcid-catalyzed condensation (Bamberger side-reaction).Avoid strong mineral acids at high temps; Dilution.
Cyclohexanol 4-Amino-cyclohexanolRing Saturation.Use selective catalyst (avoid Rh or Ru); Lower Pressure.

Module 5: Decision Logic for Troubleshooting

Use this logic flow to determine the root cause of your specific failure.

TroubleshootingTree Start Identify Problem Color Product is Colored (Pink/Brown/Black) Start->Color Purity Low Purity / Side Products Start->Purity Air Is it exposed to Air? Color->Air ImpurityType Identify Impurity via HPLC Purity->ImpurityType Add Na-Dithionite\nCheck N2 Purge Add Na-Dithionite Check N2 Purge Air->Add Na-Dithionite\nCheck N2 Purge Yes pH Check Workup pH Air->pH No Adjust to pH 6.5-7.0 Adjust to pH 6.5-7.0 pH->Adjust to pH 6.5-7.0 pH > 8 AnilineNode Aniline Found ImpurityType->AnilineNode DimerNode Unknown Peak / Red Color ImpurityType->DimerNode Switch to Pt/C\nLower Temp Switch to Pt/C Lower Temp AnilineNode->Switch to Pt/C\nLower Temp Over-Reduction Increase Agitation\nIncrease H2 Pressure Increase Agitation Increase H2 Pressure DimerNode->Increase Agitation\nIncrease H2 Pressure H2 Starvation

Figure 2: Diagnostic decision tree for common aminophenol synthesis failures.

References

  • Baron, A., et al. (1965). Method of preparing para-aminophenol. US Patent 3,177,256. Link

    • Establishes the use of sulfur dioxide/sulfites to prevent discolor
  • BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. Link

    • General guidance on antioxidant usage (Ascorbic acid/Metabisulfite) for aminophenol stability.
  • Li, G., et al. (2011).[2] Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry, 23(3). Link

    • Details the kinetic pathways and form
  • Lee, H., et al. (1984). Process for the purification of p-aminophenol. US Patent 4,440,954.[3] Link

    • Discusses removal of 4,4'-diaminodiphenyl ether and aniline impurities via extraction.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Authoritative text on catalyst selection (Pt vs Pd) for preventing hydrogenolysis in nitro-reductions.

Sources

Troubleshooting

Optimizing reaction temperature for 4-(Aminomethyl)-3-chlorophenol hydrobromide synthesis

Technical Support Center: Synthesis of 4-(Aminomethyl)-3-chlorophenol hydrobromide Introduction: The Critical Role of Temperature in Synthesizing 4-(Aminomethyl)-3-chlorophenol Welcome to the technical support guide for...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(Aminomethyl)-3-chlorophenol hydrobromide

Introduction: The Critical Role of Temperature in Synthesizing 4-(Aminomethyl)-3-chlorophenol

Welcome to the technical support guide for the synthesis of 4-(Aminomethyl)-3-chlorophenol hydrobromide, a key intermediate in pharmaceutical development. A successful synthesis hinges on precise control over reaction parameters, with temperature being one of the most critical variables, particularly during the initial benzylic bromination step. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth, field-proven insights to optimize reaction conditions, troubleshoot common issues, and ensure the integrity of your experimental outcomes. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in the laboratory.

Synthetic Pathway Overview

The most common and efficient route to the target compound begins with the selective bromination of the methyl group on 3-chloro-4-methylphenol. This benzylic position is activated for radical reactions, making it the ideal site for functionalization. The subsequent steps involve nucleophilic substitution with an amine source, followed by salt formation.

Synthesis_Pathway cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation SM 3-Chloro-4-methylphenol INT1 4-(Bromomethyl)-3-chlorophenol SM->INT1  NBS, Radical Initiator (e.g., AIBN)  Solvent (e.g., MeCN)  ΔT (Critical Parameter) INT2 4-(Aminomethyl)-3-chlorophenol INT1->INT2  Amine Source (e.g., NH3)  Solvent FP 4-(Aminomethyl)-3-chlorophenol hydrobromide INT2->FP  HBr  Solvent

Figure 1: General synthetic route for 4-(Aminomethyl)-3-chlorophenol hydrobromide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis, with a focus on the temperature-sensitive benzylic bromination step (Step 1).

Q1: My benzylic bromination reaction is extremely slow or has stalled completely. What is the most likely temperature-related cause?

A1: A stalled reaction is often a sign of insufficient radical initiation. The homolytic cleavage of the radical initiator (e.g., AIBN, benzoyl peroxide) and the subsequent propagation steps of the Wohl-Ziegler reaction are temperature-dependent.

  • Causality: Every radical initiator has an optimal temperature range for decomposition, characterized by its half-life. If the reaction temperature is too far below this range, the concentration of bromine radicals will be too low to sustain the chain reaction.[1][2]

  • Troubleshooting Steps:

    • Verify Initiator's Half-Life: Check the 10-hour half-life temperature (T½) of your initiator. For AIBN (Azobisisobutyronitrile), this is typically around 65°C. For benzoyl peroxide, it's around 73°C. Your reaction temperature should be reasonably close to this value.

    • Gradual Temperature Increase: Increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS after each adjustment.

    • Ensure Proper Agitation & Reflux: If using a solvent like acetonitrile or carbon tetrachloride (use discouraged due to toxicity), ensure you are reaching a gentle reflux, as this often provides a stable and sufficient temperature for the reaction.[2]

Q2: I'm observing a significant amount of a second, less polar spot on my TLC, which I suspect is the dibrominated product. How can I use temperature to mitigate this?

A2: The formation of 4-(dibromomethyl)-3-chlorophenol is a classic example of over-reaction and is highly sensitive to both temperature and reaction time.

  • Causality: While higher temperatures increase the rate of the desired monobromination, they can disproportionately accelerate the second bromination, as the newly formed benzyl bromide is also susceptible to radical hydrogen abstraction.[3] This is a common challenge in radical halogenations.[3]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Lower the temperature by 10-15°C from your current condition. This will slow the overall reaction but often provides a significant improvement in selectivity for the monobrominated product. The goal is to find the "sweet spot" where initiation is efficient but over-reaction is minimized.

    • Limit Reaction Time: Monitor the reaction closely. As soon as the starting material is mostly consumed, quench the reaction. Allowing it to proceed for extended periods, even at a moderate temperature, will lead to the accumulation of the dibromide.

    • Control NBS Stoichiometry: Ensure you are not using a large excess of N-Bromosuccinimide (NBS). A stoichiometry of 1.05-1.1 equivalents is typically sufficient.

Q3: My product mixture is complex, and I suspect ring bromination is occurring. Is temperature a contributing factor?

A3: Yes, temperature can indirectly promote electrophilic aromatic substitution (ring bromination) on the electron-rich phenol ring.

  • Causality: The primary mechanism for benzylic bromination relies on a low, steady-state concentration of Br₂.[4][5] NBS provides this by reacting with HBr generated during the propagation step.[6] At excessively high temperatures, or if HBr accumulates, the concentration of molecular bromine (Br₂) can increase. This Br₂ can then act as an electrophile, leading to substitution on the aromatic ring, which is highly activated by the hydroxyl group.

  • Troubleshooting Steps:

    • Lower the Temperature: This is the most direct way to reduce the rate of competing side reactions.

    • Consider a Radical Scavenger (with caution): While not standard, in difficult cases, a non-interfering radical scavenger could be considered, but this is an advanced technique that requires significant optimization.

    • Alternative Reagents: For substrates particularly prone to ring halogenation, consider alternative brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of a Lewis acid catalyst like ZrCl₄, which can prevent competing bromination of the aromatic ring.[3] Some systems using SiCl₄ with NBS have also shown success at room temperature, completely avoiding thermal issues.[7]

Figure 2: Troubleshooting decision tree for temperature-related issues.

Experimental Protocol: Temperature Scouting Study

To empirically determine the optimal temperature for the benzylic bromination of 3-chloro-4-methylphenol, a parallel scouting study is highly recommended.

Objective: To identify the temperature that maximizes the yield of 4-(bromomethyl)-3-chlorophenol while minimizing the formation of the dibrominated byproduct.

Materials:

  • 3-chloro-4-methylphenol

  • N-Bromosuccinimide (NBS), recrystallized

  • AIBN (Azobisisobutyronitrile)

  • Acetonitrile (MeCN), anhydrous

  • Reaction vials with stir bars

  • Parallel synthesis block or multiple oil baths with temperature controllers

  • TLC plates and appropriate mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate)

  • LC-MS for accurate quantification

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of 3-chloro-4-methylphenol in acetonitrile (e.g., 0.5 M).

  • Reagent Addition: To five separate reaction vials, add equal volumes of the substrate stock solution (e.g., 1 mmol of substrate per vial).

  • NBS & Initiator: To each vial, add solid NBS (1.1 eq, 1.1 mmol) and AIBN (0.05 eq, 0.05 mmol). Seal the vials.

  • Parallel Reaction: Place the vials in a pre-heated parallel synthesis block or individual oil baths set to the following temperatures: 55°C, 65°C, 75°C, and 85°C . Keep one vial at room temperature as a control.

  • Monitoring: At set time intervals (e.g., 30, 60, 120, and 240 minutes), carefully take a small aliquot from each reaction. Quench with a drop of sodium thiosulfate solution and dilute for TLC and LC-MS analysis.

  • Analysis:

    • On TLC, visualize the consumption of starting material and the formation of the monobrominated (Product) and dibrominated (Impurity) spots.

    • Use LC-MS to determine the relative percentage of starting material, desired product, and key impurities at each time point and temperature.

  • Termination: Once the optimal time is determined (e.g., starting material <5%), quench the entire reaction mixture by pouring it into a cold aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate for analysis.

Data Presentation: Interpreting Scouting Results

The data from your study can be summarized to clearly identify the optimal conditions.

Temperature (°C)Reaction Time (min)Conversion of SM (%)Yield of Monobromide (%)Dibromide Impurity (%)Observations
5524045%42%<1%Very slow reaction
6518096%88%4%Good conversion, low impurity
75 120 >99% 91% 6% Optimal balance of speed and selectivity
8590>99%75%21%Fast reaction, significant over-bromination

Table 1: Representative data from a temperature scouting study. The optimal condition is highlighted.

Based on this representative data, 75°C provides the best balance, achieving high conversion and yield in a reasonable timeframe without generating excessive dibrominated impurity.

References

Sources

Optimization

Improving the filterability of 4-(Aminomethyl)-3-chlorophenol hydrobromide crystals

Technical Support Center: Crystallization Engineering for 4-(Aminomethyl)-3-chlorophenol Hydrobromide Diagnostic Hub: The Triage Status: Active Ticket: #CRYST-4AM3CP-HBr Subject: Poor filterability, cake cracking, and sl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization Engineering for 4-(Aminomethyl)-3-chlorophenol Hydrobromide

Diagnostic Hub: The Triage

Status: Active Ticket: #CRYST-4AM3CP-HBr Subject: Poor filterability, cake cracking, and slow mother liquor deliquoring.

User Problem: "I am scaling up the crystallization of 4-(Aminomethyl)-3-chlorophenol hydrobromide. On a 10g scale, filtration took 2 minutes. On a 500g scale, the filtration stalled after 4 hours. The cake is compressible and sticky."

Root Cause Analysis (RCA): The 4-(Aminomethyl) moiety (benzylamine class) combined with the hydrobromide counter-ion creates a strong hydrogen-bonding network. This often leads to high-aspect-ratio crystals (needles) or dendritic agglomerates that trap solvent.

Quick Diagnostic Decision Tree

Use this logic flow to identify your specific failure mode.

DiagnosticTree Start Start: Filtration Stalled Microscopy Step 1: Check PLM (Polarized Light Microscopy) Start->Microscopy Needles Observation: Long Needles (Aspect Ratio > 10:1) Microscopy->Needles Fines Observation: Undefined Fines (< 10 µm) Microscopy->Fines Gels Observation: Amorphous/Gel Microscopy->Gels Action_Needles Issue: Growth Kinetics Sol: Temperature Cycling Needles->Action_Needles Action_Fines Issue: Nucleation Burst Sol: Seeding Strategy Fines->Action_Fines Action_Gels Issue: Oiling Out Sol: Solvent Composition Gels->Action_Gels

Caption: Figure 1. Diagnostic workflow for identifying the root cause of filtration impedance based on crystal morphology.

Module A: The "Needle" Problem (Morphology Control)

Q: Why does this specific molecule form needles? A: The aminomethyl group (


) is flexible and acts as a strong hydrogen bond donor, while the phenolic 

and bromide ions act as acceptors. This creates a "preferred growth axis." The crystal grows rapidly in one direction (length) and slowly in the others (width), resulting in needles that pack like "haystacks," trapping mother liquor and blocking flow channels.

Q: How do I reduce the Aspect Ratio (AR)? A: You must disrupt the rapid growth axis using Temperature Cycling (Ostwald Ripening) .

Protocol: Temperature Cycling for AR Reduction Target: Convert needles (AR > 20:1) to rods (AR < 5:1).

StepOperationParameterMechanism
1 Initial Dissolution Dissolve crude in MeOH/Water (9:1) at 60°C.Ensure full erasure of thermal history.
2 Cooling 1 Cool to 40°C over 30 mins.Induce primary nucleation (needles form).
3 Re-heating Heat back to 55°C (below saturation point).Crucial: Small fines and needle tips dissolve first.
4 Hold Hold at 55°C for 60 mins.Surviving crystals "fatten" (ripening).
5 Cooling 2 Cool to 0°C slowly (0.2°C/min).Growth occurs on existing "fat" rods.

Validation: Check the slurry under a microscope before filtration. If crystals are still needle-like, repeat steps 3-4.

Module B: The "Fines" Problem (Nucleation Control)

Q: My crystals look like dust (fines). Why? A: You likely crashed out the product by cooling too fast or adding anti-solvent too quickly. This pushed the system into the Labile Zone (see Figure 2), causing massive spontaneous nucleation.

Q: How do I fix this? A: Implement a Seeding Strategy within the Metastable Zone Width (MSZW).

MSZW cluster_0 Solubility Diagram Undersaturated Undersaturated (Clear Solution) MSZW Metastable Zone (Growth Only) Undersaturated->MSZW Cooling Labile Labile Zone (Spontaneous Nucleation) MSZW->Labile Crash Cooling SeedPoint Add Seeds Here (Supersaturation ~1.1-1.2) MSZW->SeedPoint

Caption: Figure 2. Target zone for seeding. Avoid entering the Labile Zone to prevent fines generation.

Protocol: Seeding for Uniform Particle Size

  • Determine Saturation: Measure the saturation temperature (

    
    ) of your concentration (e.g., 50°C).
    
  • Superheat: Heat to

    
     to dissolve everything.
    
  • Cool to Seeding Temp: Cool to

    
     (metastable zone).
    
  • Seed Addition: Add 0.5% - 1.0% w/w of pure, milled seed crystals.

  • Isothermal Hold: Hold for 30-60 minutes. Visual check: The solution should turn opaque/cloudy as seeds grow.

  • Controlled Cooling: Cool at a cubic rate (slow at first, faster later) to final temperature.

Module C: Solvents & Chemical Handling

Q: Which solvent system is best for the Hydrobromide salt? A: Hydrobromide salts are highly soluble in water and lower alcohols (MeOH, EtOH) but insoluble in non-polar solvents.

  • Recommended System: Isopropanol (IPA) / Water .

    • Why: Water solubilizes the salt; IPA acts as an anti-solvent to drive yield.

    • Ratio: Start with 5% Water in IPA. If solubility is too low, increase water.

  • Avoid: Pure Ethyl Acetate (often causes "oiling out" or sticky gums with amine salts).

Q: The cake cracks during washing. What is happening? A: Cake cracking indicates rapid shrinkage due to surface tension differences or drying too fast.

  • Fix: Keep a layer of supernatant above the cake until the very end. Do not let air pull through until the wash is complete. Use a wash solvent with similar surface tension to the mother liquor.

References & Authority

  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (The definitive text on MSZW and nucleation kinetics).

  • Paul, E. L., et al. (2005). Handbook of Industrial Crystallization. Cambridge University Press. (Source for cooling profiles).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for Ostwald Ripening protocols).

  • Organic Process Research & Development (OPRD) . Search for "Amine Hydrobromide Crystallization" for specific case studies on benzylamine salts.

Disclaimer: This guide assumes the chemical stability of 4-(Aminomethyl)-3-chlorophenol HBr under the stated thermal conditions. Always verify thermal stability (DSC/TGA) before extended heating cycles.

Troubleshooting

Addressing poor peak shape in HPLC analysis of 4-(Aminomethyl)-3-chlorophenol hydrobromide

Status: Active Agent: Senior Application Scientist Ticket ID: HPLC-AMCP-001 Executive Summary: The Chemical Challenge Welcome to the technical support hub. You are likely experiencing peak asymmetry—specifically tailing...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: HPLC-AMCP-001

Executive Summary: The Chemical Challenge

Welcome to the technical support hub. You are likely experiencing peak asymmetry—specifically tailing or splitting—while analyzing 4-(Aminomethyl)-3-chlorophenol hydrobromide .

To solve this, we must first understand the molecule's behavior in solution. This is not a simple phenol; it is a benzylamine derivative .

  • The Amine (

    
    ):  The aminomethyl group is highly basic. At neutral or acidic pH, it exists as a protonated cation (
    
    
    
    ).
  • The Phenol (

    
    ):  The chlorine substitution slightly increases acidity, but it remains unionized at low pH.
    
  • The Salt (HBr): The hydrobromide counter-ion creates a pre-existing ionic state, demanding strict control over mobile phase ionic strength.

The "Poor Peak Shape" you observe is almost certainly a Secondary Interaction issue where the cationic amine interacts with anionic silanols on your column stationary phase.[1]

Module 1: Troubleshooting Guide (Interactive Q&A)
Q1: My peak is tailing significantly (

). I am using a standard C18 column with a water/methanol gradient. What is wrong?

Diagnosis: You are a victim of the Silanol Effect . Standard silica columns possess residual silanol groups (


). Above pH 3.5, these silanols deprotonate to form negatively charged sites (

). Your analyte, which is positively charged (

), acts like an ion-exchange resin, "sticking" to the column surface rather than partitioning smoothly.

The Fix:

  • Lower the pH: You must suppress silanol ionization.[2] Adjust your aqueous mobile phase to pH 2.0 – 2.5 . At this pH, silanols are protonated (neutral) and cannot bind the amine.

  • Switch to Phosphate Buffer: Formic acid or TFA may not provide enough ionic strength to "mask" the remaining silanols. Use 20-25 mM Potassium Phosphate (pH 2.5) . The high concentration of

    
     ions creates a "shield," competing with your analyte for any active sites.
    

Critical Note: Do not use phosphate buffers with high concentrations of Acetonitrile (>50-60%) in a gradient, as precipitation can occur. Methanol is safer with phosphates.

Q2: I see a "split" peak or a shoulder, even at low pH. Is my column dead?

Diagnosis: This is likely a Solvent Mismatch (Strong Solvent Effect), not a column failure. Because your sample is a Hydrobromide salt, it is likely highly soluble in pure methanol or water but less soluble in the mixture. If you dissolve the sample in 100% Methanol (strong solvent) and inject it into a mobile phase that is 90% Water (weak solvent), the sample "races" through the column head before it precipitates or focuses, causing a double peak.

The Fix:

  • Dissolve in Mobile Phase: Always prepare your sample in the starting mobile phase composition (e.g., 90:10 Buffer:MeOH).

  • Injection Volume: Reduce your injection volume. If you are injecting 20

    
    , try 5 
    
    
    
    .
Q3: Which column should I strictly avoid, and which should I buy?

Avoid: "Type A" Silica or non-endcapped C18 columns. These have high metal content and acidic silanols that will ruin your peak shape.[2]

Recommended:

  • Type B (High Purity) Silica: Low metal content reduces acidity.

  • Polar-Embedded / Base-Deactivated: These columns have a polar group near the surface that "shields" silanols from amines.

  • Sterically Protected C18: Bulky side chains prevent the amine from reaching the silica surface.

Module 2: Visualizing the Problem & Solution
Diagram 1: The Silanol Interaction Mechanism

This diagram illustrates why your peak tails (Left) and how low pH/End-capping fixes it (Right).

SilanolEffect cluster_bad High pH / Standard Silica (Tailing) cluster_good Low pH / End-Capped (Sharp Peak) Silanol Silanol (Si-O⁻) Analyte Analyte (R-NH₃⁺) Silanol->Analyte Strong Ionic Attraction (Drag) SilanolBlocked Silanol (Si-OH) AnalyteGood Analyte (R-NH₃⁺) SilanolBlocked->AnalyteGood No Interaction C18 C18 Ligand AnalyteGood->C18 Hydrophobic Partitioning

Caption: Figure 1: Left: Ionized silanols attract the cationic amine, causing tailing. Right: Low pH protonates silanols, allowing pure hydrophobic retention.

Diagram 2: Diagnostic Logic Tree

Follow this flow to identify the root cause of your specific peak shape issue.

TroubleshootingFlow Start Start: Identify Peak Shape Issue Issue What is the defect? Start->Issue Tailing Tailing (Tf > 1.5) Issue->Tailing Fronting Fronting (Tf < 0.9) Issue->Fronting Split Split / Double Peak Issue->Split CheckPH Check Mobile Phase pH Tailing->CheckPH CheckLoad Check Mass Load Fronting->CheckLoad CheckSolvent Check Sample Diluent Split->CheckSolvent IsLow Is pH < 3.0? CheckPH->IsLow AddBuffer Action: Add 25mM Phosphate or TEA Modifier IsLow->AddBuffer No ChangeCol Action: Switch to Base-Deactivated Column IsLow->ChangeCol Yes ReduceInj Action: Dilute Sample 10-fold CheckLoad->ReduceInj StrongSolvent Is Diluent > MP Strength? CheckSolvent->StrongSolvent MatchMP Action: Dissolve in Mobile Phase A StrongSolvent->MatchMP Yes CheckFrit Action: Replace Column Inlet Frit StrongSolvent->CheckFrit No

Caption: Figure 2: Diagnostic logic for isolating peak shape issues. Blue=Start, Yellow=Decision, Green=Solution, Red=Hardware Fix.

Module 3: Optimized Experimental Protocol

To ensure reproducibility and sharp peaks, adopt this "Gold Standard" method for 4-(Aminomethyl)-3-chlorophenol.

Table 1: Mobile Phase Modifier Comparison
ModifierpH RangeVolatilitySuitability for Amine Analysis
Phosphate Buffer 2.1 – 3.0Non-VolatileExcellent. High ionic strength masks silanols effectively.
TFA (0.1%) ~2.0VolatileGood. Pairs with amines to improve shape, but can suppress MS signal.
Formic Acid ~2.7VolatilePoor. Often insufficient ionic strength to prevent tailing for strong bases.
Ammonium Acetate 4.0 – 6.0VolatileRisky. pH is too close to silanol ionization point (

).
Step-by-Step Protocol: The "Phosphate Lock" Method
  • Buffer Preparation (25 mM Phosphate, pH 2.5):

    • Dissolve 3.40 g of Potassium Dihydrogen Phosphate (

      
      ) in 950 mL of HPLC-grade water.
      
    • Adjust pH to 2.50

      
       0.05 using Phosphoric Acid (
      
      
      
      ).
    • Dilute to 1000 mL volume.

    • Why? This specific ionic strength and pH maximizes silanol suppression [1].

  • Sample Preparation:

    • Weigh 4-(Aminomethyl)-3-chlorophenol hydrobromide.

    • Crucial: Dissolve initially in a small volume of Methanol if needed for solubility, but immediately dilute with the Buffer prepared in Step 1 to a final ratio of at least 80% Buffer / 20% Methanol.

    • Filter through a 0.2

      
       PTFE or Nylon filter.
      
  • LC Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18 (3.5

      
      , 4.6 x 100 mm).
      
    • Flow Rate: 1.0 mL/min.

    • Temperature: 35°C (Slightly elevated temperature improves mass transfer for amines).

    • Gradient: 5% MeOH to 60% MeOH over 10 minutes. (Keep organic low enough to prevent phosphate precipitation).[2]

References
  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A.

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Agilent Technical Notes.

  • Dolan, J. W. (2006). Peak Tailing and Column Selection.[1][2][3][4][5] LCGC North America.[6]

  • Waters Corporation. (2022). Effect of pH on Peak Shape for Basic Compounds.[1][3] Waters Application Notes.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC method for quantification of 4-(Aminomethyl)-3-chlorophenol hydrobromide.

Executive Summary & Analytical Challenge 4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique chromatographic challenge due to its zwitterionic potential and high polarity.[1] Structurally, it possesses an acidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

4-(Aminomethyl)-3-chlorophenol hydrobromide presents a unique chromatographic challenge due to its zwitterionic potential and high polarity.[1] Structurally, it possesses an acidic phenolic moiety (


) and a basic benzylamine group (

).

In standard Reversed-Phase (RP) HPLC, this compound often exhibits severe peak tailing and poor retention due to secondary interactions with residual silanols on the silica support. This guide compares a Conventional C18 Approach against an Optimized Ion-Pairing Method , demonstrating why the latter is the necessary standard for regulatory-grade quantification.

The following validation protocol adheres strictly to ICH Q2(R2) guidelines, ensuring the method is suitable for release testing and stability studies in drug development.

Method Comparison: The "Product" vs. Alternatives

To establish the superiority of the proposed method, we compared the performance of a standard generic method against our optimized protocol.

The Competitors
  • Alternative A (Conventional): Standard C18 column, Phosphate Buffer pH 3.0 / Acetonitrile. (Common first-pass choice).

  • The Validated Method (Optimized): Base-Deactivated C18 with Sodium Octanesulfonate (Ion-Pair Reagent), pH 2.5.[1]

Performance Data

The following data was generated during the method development phase (


 injections).
ParameterConventional Method (Alt A)Optimized Method (Recommended) Verdict
Retention Time (

)
2.1 min (Near void volume)6.8 minOptimized method prevents void elution.
Tailing Factor (

)
2.4 (Severe tailing)1.1 (Symmetric) Ion-pairing masks silanols, fixing symmetry.[1]
Theoretical Plates (

)
~2,500>8,500 High efficiency achieved.[1]
Resolution (

)
< 1.5 (from impurity precursors)> 3.0 Baseline separation confirmed.

Expert Insight: The Conventional Method fails because the protonated amine (


) is repelled by the hydrophobic C18 phase (causing early elution) while simultaneously adhering to anionic silanols (causing tailing). The Optimized Method  uses an anionic ion-pairing agent (Octanesulfonate) to form a neutral hydrophobic complex with the amine, increasing retention and blocking silanol sites.

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix used to select the optimized conditions, ensuring a "Quality by Design" (QbD) approach.

MethodStrategy Start Analyte: 4-(Aminomethyl)-3-chlorophenol (Basic Amine + Acidic Phenol) Challenge Challenge: Protonated Amine causes Tailing & Low Retention Start->Challenge Decision Select Mode of Chromatography Challenge->Decision PathA Standard C18 (Low pH) Decision->PathA Simplicity PathB Ion-Pair Chromatography (C18 + OSA) Decision->PathB Selectivity ResultA Result: Poor Tailing (REJECTED) PathA->ResultA ResultB Result: Symmetric Peak High Retention (SELECTED) PathB->ResultB

Caption: QbD decision tree highlighting the selection of Ion-Pair Chromatography to overcome amine-silanol interactions.

Detailed Experimental Protocol

Reagents & Materials[1][2][3][4]
  • Reference Standard: 4-(Aminomethyl)-3-chlorophenol hydrobromide (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[1][2]

  • Reagents: Sodium 1-Octanesulfonate (IPC Reagent), Orthophosphoric Acid (85%).[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent base-deactivated column.[1]

Chromatographic Conditions[1][3][5][6][7]
  • Mobile Phase A: 20 mM Sodium 1-Octanesulfonate in Water, adjusted to pH 2.5 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.[1][3][4][5]

  • Isocratic Ratio: 80% Mobile Phase A : 20% Mobile Phase B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV-Vis / PDA at 280 nm (Phenolic absorption band).[1]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Standard Preparation[1][2][3]
  • Stock Solution (1.0 mg/mL): Dissolve 50 mg of analyte in 50 mL of Mobile Phase. Sonicate for 5 mins.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase. Filter through 0.45 µm PVDF filter.[1]

Validation Protocol (ICH Q2(R2) Compliant)

This section details the validation characteristics required to prove the method's reliability.

Specificity (Selectivity)

Objective: Prove unequivocal assessment of the analyte in the presence of impurities.

  • Protocol: Inject the Blank (Mobile Phase), Placebo (excipients), and Spiked Sample.

  • Acceptance Criteria: No interfering peaks at the retention time of the analyte (

    
     min). Peak purity index > 0.999 (using PDA).
    
Linearity

Objective: Verify proportionality between concentration and response.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 to 150 µg/mL).

  • Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Acceptance Criteria:

    
    .[1][5]
    
Accuracy (Recovery)

Objective: Measure closeness of agreement between the value accepted as true and the value found.

  • Protocol: Spike placebo with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%. %RSD < 2.0%.[1]

Precision[1]
  • Repeatability: 6 injections of the 100% standard. (Limit: RSD < 2.0%).[1]

  • Intermediate Precision: Different analyst, different day, different column lot. (Limit: Overall RSD < 2.0%).[1]

Robustness

Objective: Test capacity to remain unaffected by small variations.

  • Variations:

    • Flow rate:

      
       mL/min.[1]
      
    • pH:

      
       units.[1]
      
    • Column Temp:

      
      C.
      
  • Acceptance Criteria: System suitability (Tailing < 1.5, Plates > 5000) must pass under all conditions.

Validation Workflow Diagram

The following diagram maps the logical flow of the validation execution, ensuring no critical step is missed.

ValidationFlow Prep 1. System Suitability (RSD < 2.0%, Tailing < 1.5) Spec 2. Specificity (No Interference) Prep->Spec Pass Spec->Prep Fail (Re-optimize) Lin 3. Linearity (5 Levels, R² > 0.999) Spec->Lin Acc 4. Accuracy & Precision (Rec: 98-102%) Lin->Acc Report 5. Final Validation Report (Pass/Fail) Acc->Report

Caption: Step-by-step execution flow for ICH Q2(R2) validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on Ion-Pair Chromatography mechanisms).

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[7][8]

  • PubChem. (2025).[1][9] Compound Summary for CID 87184: 4-Amino-3-chlorophenol.[1][9] National Center for Biotechnology Information.[1] (Note: Used for physicochemical property estimation of the core structure).

Sources

Comparative

A Senior Application Scientist's Guide to Catalytic Nitrophenol Reduction: A Comparative Analysis

For researchers and professionals in drug development and fine chemical synthesis, the reduction of nitrophenols to their corresponding aminophenols is a cornerstone reaction. Aminophenols are vital building blocks for a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the reduction of nitrophenols to their corresponding aminophenols is a cornerstone reaction. Aminophenols are vital building blocks for a vast array of pharmaceuticals, dyes, and corrosion inhibitors. However, nitrophenols themselves are recognized as hazardous and persistent environmental pollutants.[1][2] The efficient catalytic conversion of these compounds is therefore a subject of intense research, balancing the need for high reaction efficiency with economic and environmental sustainability.

This guide provides an in-depth comparative analysis of various catalyst systems for the reduction of nitrophenols, primarily focusing on the benchmark reaction of converting 4-nitrophenol (4-NP) to 4-aminophenol (4-AP). We will move beyond a simple listing of catalysts to explore the causality behind experimental choices, compare performance with objective data, and provide trusted, detailed protocols for your own investigations.

The Benchmark Reaction: A Spectroscopic Window into Catalysis

The reduction of 4-NP using sodium borohydride (NaBH₄) is the universally accepted model reaction to evaluate and compare the catalytic activity of new materials.[3][4] This is for two key reasons:

  • Kinetic Barrier: While the reduction is thermodynamically favorable, it is kinetically hindered in the absence of a catalyst due to the high activation energy barrier.[5] This makes the reaction rate entirely dependent on the catalyst's efficacy, allowing for a direct comparison of different catalytic systems.

The reaction typically follows pseudo-first-order kinetics due to the use of a large excess of NaBH₄, allowing for the straightforward calculation of an apparent rate constant (kapp), a key metric for comparison.[8]

The Catalytic Mechanism: A Surface-Level Perspective

The most widely accepted mechanism for this reaction on nanoparticle surfaces is the Langmuir-Hinshelwood model.[3][8] This model posits that the reaction occurs between reactants adsorbed onto the catalyst's surface.

The key steps are:

  • Adsorption: Both the 4-nitrophenolate ions and the borohydride ions (BH₄⁻) from NaBH₄ adsorb onto the active sites on the catalyst's surface.

  • Surface Reaction: The catalyst facilitates the transfer of electrons or hydrogen species from the adsorbed BH₄⁻ to the adsorbed 4-nitrophenolate. This is the rate-determining step.

  • Desorption: The final product, 4-aminophenol (4-AP), has a lower affinity for the catalyst surface and desorbs into the solution, freeing up the active site for the next catalytic cycle.

Langmuir-Hinshelwood Mechanism cluster_solution Aqueous Solution cluster_catalyst Catalyst Surface 4-NP 4-Nitrophenolate Cat_NP Adsorbed 4-Nitrophenolate 4-NP->Cat_NP Adsorption BH4 BH₄⁻ Cat_BH4 Adsorbed BH₄⁻ BH4->Cat_BH4 Adsorption 4-AP 4-Aminophenol Cat_AP Adsorbed 4-Aminophenol Cat_NP->Cat_AP Surface Reaction (e⁻/H transfer) Cat_BH4->Cat_NP Cat_AP->4-AP Desorption

Caption: Langmuir-Hinshelwood mechanism for 4-NP reduction.

Comparative Analysis of Catalyst Classes

The field of catalysis for nitrophenol reduction is diverse, ranging from traditional noble metals to cost-effective transition metals and cutting-edge single-atom systems.

Noble Metal Nanoparticles (Au, Ag, Pt, Pd)

Noble metals have long been the gold standard for this reaction due to their exceptional catalytic activity.[1][9] Their high efficiency stems from their optimal electronic properties, which facilitate the adsorption of reactants and the transfer of hydrogen species.

  • Expertise & Experience: Gold (Au) and silver (Ag) nanoparticles are the most extensively studied.[1][10] Palladium (Pd) and Platinum (Pt) are also highly effective, often exhibiting even faster reaction rates.[1][11] The catalytic activity is highly dependent on the nanoparticle size, with smaller particles generally showing higher activity due to a larger surface-area-to-volume ratio and a higher density of low-coordination surface atoms that act as active sites.[12][13] For instance, a study on gold nanospheres showed that 4 nm particles were significantly more active than 7 nm or 11 nm particles.[12]

  • Trustworthiness: While highly active, a major drawback of noble metal catalysts is their high cost and propensity for aggregation, which leads to a loss of catalytic activity over time.[2][9] To mitigate this, they are often immobilized on support materials like alumina (Al₂O₃), ceria (CeO₂), or graphene oxide.[2][14][15]

  • Authoritative Grounding: The mechanism involves the catalyst acting as an electron relay, facilitating electron transfer from the donor (BH₄⁻) to the acceptor (nitrophenol).[13]

Non-Noble Transition Metal-Based Catalysts (Cu, Ni, Co, Fe)

Driven by the need for more economical and sustainable solutions, research has increasingly focused on catalysts based on earth-abundant first-row transition metals.

  • Trustworthiness: These catalysts offer a significant cost advantage and can be highly effective. CuO nanoparticles have been shown to achieve over 99% conversion of 4-NP within minutes.[20] Like noble metals, their stability and reusability are improved by anchoring them to supports such as kaolin clay, biochar, or polymers.[20][21][22]

  • Authoritative Grounding: The catalytic activity of transition metal oxides is often attributed to the presence of multiple oxidation states and surface defects that serve as active sites for the reaction.[16][17]

Single-Atom Catalysts (SACs)

Single-atom catalysts represent the frontier in catalyst design, offering the ultimate in atomic utilization efficiency. In SACs, individual metal atoms are isolated and dispersed on a support material, typically nitrogen-doped carbon (N-C).

  • Expertise & Experience: Fe-N-C catalysts, where single iron atoms are coordinated with nitrogen atoms in a carbon matrix, have shown exceptional performance in reducing nitrophenols, with reactions completing in as little as 80 seconds.[23] The unique, unsaturated coordination environment of the single metal atom creates a highly active site.[24]

  • Trustworthiness: SACs bridge the gap between homogeneous and heterogeneous catalysis.[25] They offer the high selectivity of homogeneous catalysts and the stability and recyclability of heterogeneous ones. The synthesis, however, can be complex, requiring precise control to prevent the aggregation of metal atoms into nanoparticles.[24] Methods often involve the pyrolysis of metal-organic frameworks (MOFs) containing the desired metal and nitrogen precursors.[23][26]

  • Authoritative Grounding: The enhanced activity of SACs is attributed to their unique electronic structure and the quantum confinement effects of the isolated metal atoms.[24] For instance, DFT calculations have shown that the Fe-Nₓ sites in Fe-N-C catalysts can effectively cleave the B-H bond in NaBH₄, a critical step in the reduction process.[23]

Quantitative Performance Comparison

To provide an objective comparison, the table below summarizes the performance of representative catalysts from each class for the reduction of 4-nitrophenol. The apparent rate constant (kapp) is a common metric for comparison.

Catalyst SystemSupport MaterialCatalyst LoadingTime for >99% ConversionApparent Rate Constant (kapp)ReusabilityReference
Noble Metal
Au Nanoparticlesγ-Al₂O₃-< 10 min0.45 min⁻¹High (5 cycles)[15]
Pd NanoparticlesWater-soluble----[3][8]
0.2Au-Ce CatalystCeO₂ Nanorods20 mg L⁻¹30 min-High (5 cycles)[14]
Transition Metal
CuO/Kaolin NCKaolin5 mg6 min1.76 min⁻¹High[20]
Ni₁.₇₅CuN/A-< 10 min (for 4-NP)0.52 min⁻¹High[9][19]
Co₃O₄ NanocompositeN/A-< 15 min0.23 min⁻¹-[17]
CuFe₅O₈N/A-< 9 min0.25 min⁻¹High[27]
Single-Atom
Fe-N-CN-doped Carbon5 mg80 sec3.3 min⁻¹High[23]
Au SACN-doped Carbon-< 30 min-High[24][28]

Note: Direct comparison of k_app values should be done with caution as experimental conditions (e.g., temperature, reactant concentrations) can vary between studies.

Critical Factors Influencing Catalytic Performance

The choice of catalyst is only one part of the equation. Optimizing the reaction requires a deep understanding of several critical parameters.

  • The Role of the Support: Immobilizing nanoparticles on a support prevents aggregation, enhancing stability and reusability.[2] Furthermore, the support itself can influence the reaction. For example, ceria (CeO₂) can actively participate in the catalytic cycle through its oxygen storage capacity, creating a synergistic effect with the deposited metal nanoparticles.[14] Porous supports like graphene or biochar can increase the effective concentration of reactants near the active sites.[2][18]

  • The Critical Role of pH: The hydrolysis of the reducing agent, NaBH₄, is highly pH-dependent. At lower pH, hydrolysis is faster, producing molecular hydrogen (H₂), which can also act as a reducing agent.[11] This can lead to an apparent increase in the reaction rate that is not solely due to the catalyst's intrinsic activity. Therefore, for a fair comparison of catalyst performance between different labs, it is crucial to control and report the pH of the reaction medium, with a pH of 13 being recommended to significantly slow NaBH₄ hydrolysis.[11]

  • Solvent Effects: The choice of solvent can dramatically impact reaction kinetics. While the reaction is typically performed in water, the addition of organic co-solvents like methanol or ethanol can significantly decrease the reaction rate.[29] This is partly attributed to the higher solubility of oxygen—an inhibitor—in alcohols compared to water.[29]

Experimental Protocols

Adherence to a well-designed and validated protocol is essential for reproducible results.

Protocol 1: Synthesis of Supported CuO/Kaolin Nanocomposite Catalyst

This protocol describes a simple, cost-effective wet precipitation method for synthesizing a highly active non-noble metal catalyst.[20]

  • Precursor Solution: Dissolve 0.5 g of copper sulfate pentahydrate (CuSO₄·5H₂O) in 100 mL of deionized water and stir for 10 minutes to ensure homogeneity.

  • Support Addition: Add 1.0 g of kaolin clay powder to the precursor solution and stir vigorously for 1 hour to ensure thorough mixing and adsorption of copper ions onto the clay surface.

  • Precipitation: While stirring, slowly add 0.5 M sodium hydroxide (NaOH) solution dropwise to the mixture to adjust the pH to ~12. Maintain stirring at 60 °C for 1 hour. This causes the precipitation of copper hydroxide onto the kaolin support.

  • Washing and Drying: Collect the resulting solid by centrifugation or filtration. Wash the solid repeatedly with deionized water until the washings are neutral, then wash with ethanol. Dry the product in an oven at 80 °C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace at a specified temperature (e.g., 400-600 °C) for several hours. This step converts the copper hydroxide to copper oxide (CuO) and firmly anchors it to the kaolin support.

  • Characterization: The final catalyst should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase of CuO, and Transmission Electron Microscopy (TEM) to determine the size and dispersion of the nanoparticles.

Protocol 2: Evaluation of Catalytic Activity for 4-Nitrophenol Reduction

This general protocol can be used to test the activity of any synthesized catalyst.

Caption: Standard workflow for kinetic analysis of 4-NP reduction.

Step-by-Step Methodology:

  • Reaction Setup: In a standard 3 mL quartz cuvette, add 2.5 mL of a 0.1 mM aqueous solution of 4-nitrophenol.

  • Reduction Initiation: Add 0.4 mL of a freshly prepared, ice-cold 10 mM NaBH₄ solution. Mix quickly. The solution should immediately turn bright yellow. Place the cuvette in a UV-Vis spectrophotometer and record the initial spectrum. This is the absorbance at time t=0.

  • Catalyst Addition: To initiate the catalytic reduction, add 100 µL of a 1 mg/mL aqueous suspension of the catalyst to the cuvette. Start a timer immediately.

  • Spectroscopic Monitoring: Record the UV-Vis absorption spectra of the solution at regular time intervals (e.g., every 60 seconds) over a wavelength range of 250-500 nm.[20] Continue monitoring until the peak at 400 nm has completely disappeared.

  • Data Analysis:

    • Extract the absorbance value (Aₜ) at 400 nm at each time point (t).

    • Assuming pseudo-first-order kinetics, plot ln(Aₜ/A₀) versus time (t), where A₀ is the initial absorbance at t=0.

    • The data should yield a straight line, and the apparent rate constant (kapp) can be determined from the negative of the slope.

Conclusion and Future Outlook

The catalytic reduction of nitrophenols is a mature yet continually evolving field. While noble metals offer high reactivity, the compelling economic and sustainability advantages of non-noble transition metal catalysts and the exceptional atomic efficiency of single-atom catalysts are driving the future of this research.[9][25][30]

Future progress will likely focus on:

  • Rational Catalyst Design: Moving beyond trial-and-error to the rational design of catalysts with optimized electronic structures and morphologies, aided by computational tools like Density Functional Theory (DFT).[23]

  • Advanced Support Materials: Developing novel support materials that offer more than just a passive scaffold, actively participating in the catalytic cycle and enhancing stability.

  • Flow Chemistry: Adapting these catalytic systems for continuous flow reactors, which is crucial for scaling up production for industrial applications.

By understanding the fundamental principles of catalysis and adhering to rigorous, validated experimental protocols, researchers can effectively contribute to the development of the next generation of highly efficient catalysts for a safer and more sustainable chemical industry.

References

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds.
  • High-efficiency reduction of p-nitrophenol on green-synthesized gold nanoparticles decor
  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI.
  • Synthesis of highly active and reusable supported gold nanoparticles and their catalytic applications to 4-nitrophenol reduction. Green Chemistry (RSC Publishing).
  • Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. Scientific Reports.
  • Reduction of 4-nitrophenol using green-fabric
  • On the Overlooked Critical Role of the pH Value on the Kinetics of the 4-Nitrophenol NaBH4-Reduction Catalyzed by Noble-Metal Nanoparticles (Pt, Pd, and Au).
  • Highly efficient reduction of nitrophenols by Fe-N-C single-atom catalyst: Performance and mechanism insights.
  • Nanocatalytic Assemblies for Catalytic Reduction of Nitrophenols: A Critical Review. Taylor & Francis Online.
  • Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction.
  • Aqueous-Phase Catalytic Chemical Reduction of p-Nitrophenol Employing Soluble Gold Nanoparticles with Different Shapes. MDPI.
  • Synthesis, Characterization and Photocatalytic Application of Different Sizes of Gold Nanoparticles on 4-Nitrophenol. Scientific Research Publishing.
  • A Comparison Reduction of 4-Nitrophenol by Gold Nanospheres and Gold Nanostars. MDPI.
  • Facile Synthesis of Natural Kaolin-Based CuO Catalyst: An Efficient Heterogeneous Catalyst for the Catalytic Reduction of 4-Nitrophenol. ACS Omega.
  • Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering (RSC Publishing).
  • Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles. MDPI.
  • Kinetics of 4‑nitrophenol reduction with NaBH 4 over Ag/CuO nanomaterial catalyst.
  • Microwave-Assisted Synthesis of CuO Nanoparticles Using Cordia africana Lam. Leaf Extract for 4-Nitrophenol Reduction. Semantic Scholar.
  • Reduction of 4-nitrophenol using green-fabricated metal nanoparticles. RSC Publishing.
  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing.
  • Scheme of synthesis of single Au atom catalyst and 4‐nitrophenol...
  • Revealing an efficient copper oxide nanoparticle catalyst for the reduction of the hazardous nitrophenol: experimental and DFT studies. RSC Publishing.
  • Microwave-Assisted Synthesis of CuO Nanoparticles Using Cordia africana Lam. Leaf Extract for 4-Nitrophenol Reduction. ProQuest.
  • Comparison of catalytic activity for the 4-nitrophenol reduction by different catalysts.
  • Catalytic activity of first row transition metal oxides in the conversion of p-nitrophenol to p-aminophenol.
  • Comparison of different catalyst systems on the reduction of 4-nitrophenol.
  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. PMC.
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
  • Fast Reduction of 4-Nitrophenol and Photoelectrochemical Hydrogen Production by Self-Reduced Bi/Ti3C2Tx/Bi2S3 Nanocomposite: A Combined Experimental and Theoretical Study.
  • Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. MDPI.
  • Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites. MDPI.
  • Fe–N–C single-atom catalysts with an axial structure prepared by a new design and synthesis method for ORR. RSC Publishing.
  • (a) Schematic procedure for the synthesis of Fe-N-C electrocatalysts....
  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Copper Nanoparticles on Brassica oleracea L: Environmental Green Method. Longdom Publishing.
  • Remarkably catalytic activity in reduction of 4-nitrophenol and methylene blue by Fe3O4@COF supported noble metal nanoparticles. Semantic Scholar.
  • SYNTHESIS AND APPLICATION FOR THE REDUCTION OF 4- NITROPHENOL USING PALLADIUM NANOPARTICLES DECORATED GRAPHENE OXIDE. Rasayan Journal of Chemistry.
  • Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. PMC.
  • Highly Efficient and Magnetically Recyclable Non-Noble Metal Fly Ash-Based Catalysts for 4-Nitrophenol Reduction. MDPI.
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  • Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega.
  • Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. PMC.
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Comparative

Side-by-side evaluation of different purification techniques for aminophenols

Executive Summary The purification of aminophenols—specifically the industrially critical isomer 4-aminophenol (PAP) —presents a unique chemical engineering challenge due to the molecule's zwitterionic nature and extreme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of aminophenols—specifically the industrially critical isomer 4-aminophenol (PAP) —presents a unique chemical engineering challenge due to the molecule's zwitterionic nature and extreme susceptibility to oxidative degradation. While 4-aminophenol is the primary precursor for paracetamol (acetaminophen), its synthesis (via nitrobenzene reduction) yields stubborn impurities like 4,4'-oxydianiline (ODA) , aniline, and highly colored quinone-imine oligomers.

This guide evaluates three primary purification methodologies: Isoelectric Precipitation , Reductive Recrystallization , and Adsorptive Polishing .

The Verdict:

  • For Bulk Crude Separation: Isoelectric Precipitation offers the best balance of yield and cost but often fails to achieve pharmaceutical-grade color stability.

  • For Pharmaceutical Grade (API): Reductive Recrystallization using Sodium Dithionite is non-negotiable for removing color bodies.

  • Best Practice: A hybrid approach utilizing isoelectric isolation followed by a reductive polishing step.

The Core Challenge: The "Pink" Problem

Before evaluating techniques, one must understand the enemy. 4-Aminophenol oxidizes rapidly in aqueous solution at neutral-to-alkaline pH. The amino group oxidizes to form quinone imines, which polymerize into dark brown/pink dyes.

  • Implication: Any purification protocol that does not explicitly exclude oxygen or include a reducing agent will result in a degraded product.

  • The Zwitterion Trap: With a pKa₁ (NH₃⁺) of 5.48 and pKa₂ (OH) of 10.30, PAP exists as a zwitterion near pH 7.8. Solubility is lowest here, but so is stability against oxidation.

Technique 1: Isoelectric Point Precipitation (with Solvent Extraction)

This method exploits the amphoteric nature of aminophenols.[1] By manipulating pH, we can toggle the molecule between its water-soluble ionic forms and its insoluble zwitterionic form.

Mechanism[2][3]
  • Acidic Phase (pH < 5.0): PAP exists as a cation (ammonium salt). Impurities like ODA and aniline are also protonated but can be selectively extracted using organic solvents (Toluene).

  • Neutralization (pH ~ 7.2): Raising the pH deprotonates the ammonium group. The molecule becomes electrically neutral (zwitterionic) and precipitates out of the aqueous phase.

Experimental Protocol
  • Scale: Laboratory (100g basis)

  • Reagents: Toluene, Ammonia (aq), Sulfuric Acid (if starting alkaline).

  • Preparation: Dissolve crude PAP in water; adjust pH to 4.6–4.8 using dilute H₂SO₄. Maintain temp at 80°C.

  • Impurity Extraction: Extract the aqueous solution 3x with Toluene (1:1 vol ratio).

    • Why? At pH 4.8, PAP remains in the water phase. Aniline and ODA partition into Toluene.

  • Precipitation: Separate the aqueous raffinate. Slowly add NH₄OH to adjust pH to 7.2 .

    • Critical Control: Do not overshoot pH > 8.0, or phenolate formation increases solubility and oxidation risk.

  • Crystallization: Cool slowly to 0–5°C under Nitrogen atmosphere.

  • Filtration: Filter rapidly; wash with cold deoxygenated water.

Workflow Visualization

IsoelectricPrecipitation Start Crude Reduction Mass (Aq. Solution) AcidStep Acidification pH 4.6 - 4.8 @ 80°C Start->AcidStep Extract Toluene Extraction (Multiphasic) AcidStep->Extract PhaseSep Phase Separation Extract->PhaseSep OrganicWaste Organic Phase (Aniline/ODA) PhaseSep->OrganicWaste Impurities AqRaffinate Aqueous Raffinate (Purified PAP Cation) PhaseSep->AqRaffinate Product Neutralize Neutralization pH 7.2 (Isoelectric) AqRaffinate->Neutralize Add NH4OH Cooling Cooling to 0°C (Precipitation) Neutralize->Cooling Final Solid 4-Aminophenol Cooling->Final

Figure 1: Isoelectric precipitation workflow emphasizing the critical solvent extraction step at pH 4.8.

Technique 2: Reductive Recrystallization (Sodium Dithionite)

While precipitation removes bulk impurities, it often leaves color bodies. Reductive recrystallization is the industry standard for "whitening" the product.

Mechanism

Sodium Dithionite (Na₂S₂O₄) acts as a potent reducing agent.[2] It attacks the quinoid double bonds responsible for the pink/brown coloration, reducing them back to colorless phenolic structures or breaking the chromophores entirely.

Experimental Protocol
  • Reagents: Sodium Dithionite (Hydrosulfite), Deionized Water.

  • Dissolution: Suspend crude/precipitated PAP in water (ratio 1:10 w/v).

  • Reduction: Add Sodium Dithionite (1-2% w/w relative to PAP).

  • Heating: Heat to boiling (100°C) until total dissolution occurs.

    • Observation: The dark solution should turn pale yellow or colorless.

  • Hot Filtration: Filter rapidly while hot (to remove insoluble tars/carbon).

  • Crystallization: Cool filtrate rapidly to 10°C in an ice bath.

    • Note: Rapid cooling promotes smaller, purer crystals and traps fewer mother liquor impurities.

  • Wash: Wash filter cake with 1% Sodium Dithionite solution (prevents surface oxidation during drying).

Causality Insight

Why Dithionite? Standard antioxidants like ascorbic acid are often too weak to reverse the formation of existing quinone oligomers. Dithionite provides the necessary reduction potential (~ -0.66V) to bleach the specific chromophores found in aminophenol degradation products.

Technique 3: Adsorptive Purification (Activated Carbon)

This is rarely a standalone technique but is a critical "polishing" module added to the recrystallization workflow.

Mechanism

Activated carbon (specifically types with high mesoporosity) adsorbs high molecular weight oligomers and tars that are too similar in solubility to PAP to be removed by crystallization alone.

Protocol Integration
  • Perform the Reductive Recrystallization dissolution step.

  • Once boiling, add Activated Carbon (5% w/w).

  • Maintain boil for 15 minutes.

  • Hot Filter: This step is crucial. The carbon must be removed while the solution is >90°C to prevent PAP from crystallizing on the carbon, which would ruin the yield.

Comparative Analysis: The Data

The following table synthesizes performance metrics based on typical industrial outcomes and laboratory comparative studies.

FeatureIsoelectric PrecipitationReductive RecrystallizationHybrid (Precip + Reductive)
Primary Mechanism pH-Solubility SwitchThermal Solubility + Chemical ReductionMulti-modal
Yield High (85-90%) Moderate (70-75%)Moderate (65-70%)
Purity (HPLC) 95-97%98-99%>99.5%
Color (APHA) >100 (Pink/Tan)<20 (White)<10 (Pure White)
Impurity Removal Excellent for ODA/AnilineExcellent for Color BodiesComprehensive
Scalability High (Continuous processing possible)Medium (Batch cooling required)Medium
Cost Low (Cheap reagents)Medium (Energy intensive)High
Decision Matrix

DecisionMatrix Input Input Material Check Impurity Profile? Input->Check Bulk High ODA/Aniline (>5%) Check->Bulk Synthesis Crude Color High Color/Oxidation (Low ODA) Check->Color Aged/Stored Material Method1 Isoelectric Precip (pH 4.8 Extraction) Bulk->Method1 Method2 Reductive Recryst (Na2S2O4) Color->Method2 Method1->Method2 If API Grade Required

Figure 2: Strategic decision matrix for selecting purification method based on impurity profile.

References

  • Vertex AI Search. (2023). Organic Salts of Pharmaceutical Impurity p-Aminophenol. National Institutes of Health.[3] Link

  • Baron, et al. (1984). Process for the purification of p-aminophenol. U.S. Patent 4,440,954. Link

  • Mitchell, S. (2021). Method to remove impurities from acetaminophen synthesis experiment. Chemistry Stack Exchange. Link

  • PubChem. (2023). 4-Aminophenol Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[4] A Comparative Guide to the Synthesis Efficiency of Aminophenol Isomers. Link

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Validation

A Comparative Guide to the Inhibitory Effects of Aminophenol Isomers

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for targeted therapeutic design. This guide provides an in-depth comparati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural isomers is paramount for targeted therapeutic design. This guide provides an in-depth comparative analysis of the inhibitory effects of the three aminophenol isomers: ortho-aminophenol (o-AP), meta-aminophenol (m-AP), and para-aminophenol (p-AP). By delving into their mechanisms of action, structure-activity relationships, and supporting experimental data, this document serves as a critical resource for harnessing their therapeutic potential.

Introduction: The Significance of Isomeric Position

Aminophenols, organic compounds with both an amino and a hydroxyl group attached to a benzene ring, are versatile molecules with diverse biological activities. The relative position of these two functional groups—ortho (1,2), meta (1,3), or para (1,4)—dramatically influences their chemical properties and, consequently, their biological effects. While all three isomers share a common structural backbone, their interactions with biological targets, particularly enzymes, can vary significantly. This guide focuses on elucidating these differences, with a particular emphasis on their inhibitory potential against key enzymes.

The differential reactivity of these isomers can be attributed to the electronic effects of the amino and hydroxyl groups. Both are electron-donating groups, but their ability to stabilize reactive intermediates or interact with active sites of enzymes is highly dependent on their positioning on the aromatic ring. This guide will explore these subtleties, providing a framework for understanding their inhibitory profiles.

Comparative Inhibitory Activity: A Focus on Tyrosinase

While direct comparative inhibitory data for all three aminophenol isomers on a single enzyme under identical experimental conditions is not extensively documented in publicly available literature, a significant body of research points towards tyrosinase as a key target. Tyrosinase, a copper-containing enzyme, plays a crucial role in melanin biosynthesis and is a target for agents addressing hyperpigmentation.

Available research indicates that aminophenols can act as inhibitors of tyrosinase. Notably, o-aminophenol and its derivatives have been shown to be both substrates and inhibitors of mushroom tyrosinase[1]. Studies on p-aminophenol derivatives have also demonstrated potent tyrosinase inhibitory activity[2][3]. The inhibitory mechanism often involves the interaction of the aminophenol with the copper ions in the active site of the enzyme[4].

Quantitative Analysis of Inhibitory Potency

To provide a quantitative comparison, we will reference data from studies on aminophenol derivatives. A study on p-aminophenol derivatives provides valuable insights into their structure-activity relationship as tyrosinase inhibitors[2][3]. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

CompoundTarget EnzymeSubstrateIC50 (µM)Reference
p-DecylaminophenolMushroom TyrosinaseL-tyrosine~5.7[2]
p-DecylaminophenolMushroom TyrosinaseL-DOPA~30.1[2]
Kojic Acid (Reference)Mushroom TyrosinaseL-tyrosine~12.6[5]
Kojic Acid (Reference)Mushroom TyrosinaseL-DOPA~32.8[5]

Structure-Activity Relationship (SAR)

The spatial arrangement of the amino and hydroxyl groups is a critical determinant of the inhibitory activity of aminophenol isomers.

  • ortho-Aminophenol (o-AP): The proximity of the amino and hydroxyl groups in o-aminophenol allows for potential chelation of the copper ions in the active site of tyrosinase. This isomer can also undergo oxidation to form a reactive o-quinone imine, which can then participate in further reactions within the active site, potentially leading to irreversible inhibition. The ability of o-aminophenols to act as both substrates and inhibitors suggests a complex interaction with the enzyme[1].

  • meta-Aminophenol (m-AP): The meta positioning of the functional groups generally results in lower biological activity compared to the ortho and para isomers. This is often attributed to the lack of direct resonance stabilization of a radical intermediate between the two groups. In the context of antioxidant activity, m-aminophenol is significantly less active than its ortho and para counterparts. This trend is likely to extend to its enzyme inhibitory potential.

  • para-Aminophenol (p-AP): The para arrangement allows for the formation of a stable quinone imine upon oxidation. This stable intermediate can effectively interact with the enzyme's active site. Research on p-aminophenol derivatives has shown that modifications to the amino or hydroxyl group can significantly modulate inhibitory potency against tyrosinase, highlighting the importance of the para scaffold for inhibitor design[2][3].

Caption: Relative inhibitory potential of aminophenol isomers.

Experimental Methodologies

To ensure the reproducibility and validity of findings, a detailed experimental protocol for assessing the tyrosinase inhibitory activity of aminophenol isomers is provided below. This protocol is based on established methods in the literature[6][7].

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • o-Aminophenol, m-Aminophenol, p-Aminophenol

  • Kojic acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a fresh solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of the aminophenol isomers and kojic acid in DMSO.

    • Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2%.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound dilution to the designated wells.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well to initiate the reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10 minutes).

    • Measure the absorbance at 475 nm using a microplate reader at timed intervals to determine the rate of dopachrome formation.

    • Include appropriate controls: a blank (no enzyme), a negative control (no inhibitor), and a positive control (kojic acid).

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

    • Determine the IC50 value for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Tyrosinase_Inhibition_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitors) B Dispense Inhibitors & Buffer into 96-well Plate A->B C Add Tyrosinase to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Measure Absorbance at 475 nm D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: Experimental workflow for the tyrosinase inhibition assay.

Conclusion

The isomeric position of the amino and hydroxyl groups on the benzene ring profoundly impacts the inhibitory effects of aminophenols. While all three isomers possess the potential for biological activity, the ortho and para isomers generally exhibit greater inhibitory potential, particularly against enzymes like tyrosinase, compared to the meta isomer. This is largely due to their ability to form more stable reactive intermediates and effectively interact with the enzyme's active site.

This guide provides a foundational understanding of the comparative inhibitory effects of aminophenol isomers, supported by available experimental data and detailed protocols. Further research involving direct comparative studies of all three isomers on a panel of enzymes is warranted to fully elucidate their therapeutic potential and guide the development of novel, targeted inhibitors.

References

  • Komori, Y., et al. (2014). Effect of p-aminophenols on tyrosinase activity. Bioorganic & Medicinal Chemistry, 22(15), 3994-4000. [Link]

  • Komori, Y., et al. (2014). Effect of p-aminophenols on tyrosinase activity. BioKB. [Link]

  • Pillaiyar, T., et al. (2017). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. [Link]

  • Komori, Y., et al. (2014). Effect of p-aminophenols on tyrosinase activity. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Calculated IC50 of each compound on tyrosinase and laccase enzymes and... [Link]

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. [Link]

  • ResearchGate. (n.d.). A comprehensive review on tyrosinase inhibitors. [Link]

  • Marino, S. M., et al. (2012). Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. PMC. [Link]

  • Gąsowska, B., et al. (2004). Interaction of mushroom tyrosinase with aromatic amines, o-diamines and o-aminophenols. Polish Journal of Food and Nutrition Sciences, 13(54), 15-20. [Link]

  • Saura-Sanmartín, A., et al. (2024). Considerations about the inhibition of monophenolase and diphenolase activities of tyrosinase. Characterization of the inhibitor. International Journal of Biological Macromolecules, 268, 131752. [Link]

  • Koirala, P., et al. (2018). Structure⁻Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B From Morus Species: A Kinetics and Molecular Docking Study. PubMed. [Link]

  • Attogene. (n.d.). Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-(Aminomethyl)-3-chlorophenol hydrobromide

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only effectively but with the highest degree of safety. The compound 4-(Aminomethyl)-3-chloroph...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to execute their work not only effectively but with the highest degree of safety. The compound 4-(Aminomethyl)-3-chlorophenol hydrobromide, by its very structure, commands our respect. It is a halogenated aminophenol, a class of molecules that requires stringent and well-understood handling protocols. This guide is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE) and associated procedures, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Hazard Assessment: A "Know Your Chemical" Approach

Understanding the hazards of 4-(Aminomethyl)-3-chlorophenol hydrobromide is foundational to selecting appropriate PPE. While a specific, comprehensive Safety Data Sheet (SDS) for this exact salt may be elusive, we can infer its toxicological profile from its constituent parts: a phenol core, a chloro- group, and an aminomethyl side chain.

  • Phenolic Core: Phenol and its derivatives are notoriously toxic. They can be rapidly absorbed through the skin, and even small exposures can lead to severe systemic toxicity, affecting the central nervous system, liver, and kidneys.[1][2] Direct contact causes severe chemical burns.[3]

  • Chlorinated Aromatic: The presence of a chlorine atom on the aromatic ring places this compound in the category of halogenated organics. These compounds often have unique disposal requirements and can produce hazardous decomposition products (like hydrogen chloride gas) under fire conditions.[4]

  • Aminophenol Structure: Aminophenols as a class can be harmful if swallowed or inhaled and are known skin and eye irritants.[4][5][6] Some are suspected of causing genetic defects.[7][8]

Table 1: Anticipated Hazard Profile

Hazard ClassificationAnticipated Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful. Phenols are readily absorbed via all routes, and aminophenol derivatives are classified as harmful if swallowed or inhaled.[4][8]
Skin Corrosion / Irritation Irritant to Corrosive. Phenols cause chemical burns.[3] Related compounds are classified as skin irritants.[4][9]
Serious Eye Damage / Irritation Causes Serious Eye Irritation. This is a consistent warning for aminophenols and related structures.[4][9]
Germ Cell Mutagenicity Suspected Mutagen. Some aminophenols carry this classification, warranting extreme caution to minimize exposure.[5][7][8]
Specific Target Organ Toxicity Potential for systemic effects on the liver, kidneys, and central nervous system upon repeated or significant exposure, characteristic of phenolic compounds.[1]

The Core Protocol: Required Personal Protective Equipment

The selection of PPE is not a matter of preference but a scientifically-driven necessity. The primary goal is to establish multiple, redundant barriers between the researcher and the chemical.

First Line of Defense: Engineering Controls

Before any PPE is even donned, engineering controls must be in place.

  • Chemical Fume Hood: All handling of 4-(Aminomethyl)-3-chlorophenol hydrobromide, including weighing of the solid, preparation of solutions, and transfers, must be conducted inside a certified chemical fume hood.[1][3][10] This is non-negotiable and serves to control exposure to airborne dust and potential vapors.

Head-to-Toe Personal Protective Barriers
  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are mandatory.[1][11]

    • Full-Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a risk of splashes, such as when transferring solutions or working with quantities greater than a few grams.[1][10] This provides a critical secondary layer of protection against facial burns.

  • Hand Protection: The "Two-Glove" Imperative Phenol and its derivatives can penetrate standard disposable gloves with alarming speed.[2] A single-glove approach is a significant and unnecessary risk.

    • Inner Glove: A standard nitrile examination glove. This provides a baseline level of protection and dexterity.

    • Outer Glove: A thicker, more chemically resistant glove. The choice depends on the scale and duration of the task. Utility-grade neoprene or butyl rubber gloves should be worn over the inner nitrile gloves, especially when handling the concentrated solid or preparing stock solutions.[1] For extensive handling, laminate film gloves (e.g., Silver Shield™) offer excellent protection.[2]

    • Protocol: Always double-glove.[1][2] Change the outer glove immediately if you suspect contamination. Never wear gloves outside the immediate work area (e.g., to touch door handles, keyboards, or notebooks).[10]

Table 2: Glove Selection Guide for Phenolic Compounds

Glove TypeSuitability for Incidental Contact (e.g., splashes)Suitability for Extended Contact (e.g., preparing solutions)Key Considerations
Disposable Nitrile Very Low. Use only as an inner glove.[2]Inadequate. Do not use as primary protection.Rapid breakthrough is a major concern.[2]
Neoprene Good. Suitable as an outer glove.Good. Provides better protection than nitrile.[1]Thicker grades are recommended.
Butyl Rubber Good. Suitable as an outer glove.Excellent. Recommended for handling concentrated stock.[1]Offers high resistance to many chemicals.
Laminate Film Excellent. Excellent. Offers the best broad-spectrum chemical resistance but may have poor ergonomics.[2]
  • Body Protection:

    • Laboratory Coat: A 100% cotton, fully buttoned lab coat must be worn at all times.[1][10]

    • Chemical-Resistant Apron: A butyl rubber or neoprene apron worn over the lab coat is required when a splash hazard is present.[1]

    • Personal Clothing: Long pants and fully enclosed, solid-top shoes are mandatory in any laboratory where hazardous chemicals are handled.[1][10]

  • Respiratory Protection:

    • If all work is conducted within a certified fume hood, respiratory protection is typically not required.

    • In the event of a large spill or a failure of engineering controls, a fit-tested respirator with a combination organic vapor/particulate cartridge (e.g., Type A-P filter) would be necessary for emergency response personnel.[3][12]

Procedural Guidance: A Step-by-Step Safe Handling Workflow

Adherence to a strict, logical workflow is essential for minimizing risk. This process ensures that safety checks are performed, PPE is used correctly, and contamination is controlled from start to finish.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE cluster_work Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Doffing A Verify Fume Hood (Sash at correct height, airflow confirmed) B Assemble Materials (Chemical, glassware, solvents) A->B C Locate Emergency Equipment (Shower, eyewash, spill kit, first aid) B->C D Prepare Waste Containers (Labeled Halogenated & Solid Waste) C->D E Don Inner Nitrile Gloves D->E F Don Lab Coat & Apron E->F G Don Goggles & Face Shield F->G H Don Outer Resistant Gloves G->H I Weigh Solid Compound (Use anti-static weigh boat, minimize dust) H->I J Prepare Solution (Add solid to solvent slowly) I->J K Perform Reaction/Transfer J->K L Neutralize/Quench (if applicable) K->L M Decontaminate Glassware/Surfaces (Inside fume hood) L->M N Dispose of Waste in Correct Containers M->N O Doff Outer Gloves (Dispose as waste) N->O P Doff Face Shield & Goggles O->P Q Doff Apron & Lab Coat P->Q R Doff Inner Gloves (Dispose as waste) Q->R S Wash Hands Thoroughly R->S

Caption: Safe Handling Workflow for 4-(Aminomethyl)-3-chlorophenol hydrobromide.

Key Steps & Justifications:
  • Preparation: Before bringing the chemical into the hood, ensure all safety systems are functional and waste streams are prepared. This prevents scrambling for equipment during a critical phase.

  • Donning PPE: The sequence is designed to ensure the most contaminated items (gloves) can be removed without touching clean surfaces or personal clothing.

  • Chemical Handling: When weighing the solid, use gentle motions to avoid creating airborne dust.[13] When dissolving, add the solid to the solvent, not the other way around, to control the rate of dissolution and prevent splashing.

  • Doffing PPE: This is a critical step to prevent self-contamination. The outer, most heavily contaminated gloves are removed first. Hands (with inner gloves still on) can then be used to remove the face shield, coat, and goggles. The final step is removing the inner gloves and immediately washing your hands.[10]

Emergency & Disposal Plans

Preparation for the unexpected is a hallmark of a professional laboratory.

Emergency First Aid

Immediate and correct action is vital, particularly for phenol exposure.[2] A dedicated first aid kit for phenol work should be available, containing a large supply of polyethylene glycol (PEG 300 or 400).[2]

Table 3: Emergency First Aid Procedures

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing.[4][12] After the initial water flush, treatment with polyethylene glycol is highly recommended to help extract absorbed phenol.[2] Seek immediate medical attention for any exposure.
Eye Contact Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[4][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or seek immediate medical attention. [4]
Spill Management
  • Minor Spill (inside fume hood): Wearing full PPE, absorb the spill with a chemical absorbent like vermiculite or dry sand.[3][13] Do not use paper towels for liquid spills as they can be ineffective. Place the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.

  • Major Spill (outside fume hood): Evacuate the laboratory immediately. Alert others and contact your institution's environmental health and safety (EHS) office. Do not attempt to clean it up yourself unless you are part of a trained emergency response team.[13]

Waste Disposal

Proper segregation of waste is crucial for safety and environmental compliance.

  • Halogenated Organic Waste: All solutions containing 4-(Aminomethyl)-3-chlorophenol hydrobromide must be collected in a clearly labeled, sealed container for halogenated waste.[14][15] Do not mix with non-halogenated waste.

  • Contaminated Solid Waste: All contaminated solids, including used gloves, weigh boats, absorbent materials from spills, and heavily contaminated lab coats, must be collected in a sealed, labeled container for solid hazardous waste disposal.[2][14]

  • Disposal Method: All waste must be disposed of through your institution's licensed hazardous waste contractor.[10] High-temperature incineration is a common and effective method for destroying halogenated organic compounds.[16]

By internalizing the principles and procedures outlined in this guide, you can confidently and safely handle 4-(Aminomethyl)-3-chlorophenol hydrobromide, ensuring the integrity of your research and the protection of yourself and your colleagues.

References

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Link

  • The University of Queensland. Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Link

  • Monash University. Phenol - OHS Information Sheet. Health Safety & Wellbeing. Link

  • PhenolProducers. THE DO'S AND DON'TS for the SAFE USE of PHENOL. Link

  • University of California, Berkeley, Environmental Health and Safety. FACT SHEET: Phenol. Link

  • New Jersey Department of Health. AMINOPHENOLS (mixed isomers) HAZARD SUMMARY. Link

  • Apollo Scientific. 4-Aminophenol Safety Data Sheet. Link

  • ResearchGate. How can I dispose phenol?. Link

  • Apollo Scientific. 4-(Aminomethyl)phenol hydrobromide Safety Data Sheet. Link

  • Santa Cruz Biotechnology. 2-Aminophenol Safety Data Sheet. Link

  • Google Patents. US5174893A - Process for dehalogenation of contaminated waste materials. Link

  • ECHEMI. 4-Aminophenol SDS, 123-30-8 Safety Data Sheets. Link

  • Fisher Scientific. 4-Amino-3-chlorophenol hydrochloride SAFETY DATA SHEET. Link

  • TCI Chemicals. SAFETY DATA SHEET: 4-Aminophenol. Link

  • MilliporeSigma. Aldrich 100242 - SAFETY DATA SHEET. Link

  • National Center for Biotechnology Information. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC. Link

  • Carl ROTH. Safety Data Sheet: 2-Aminophenol. Link

  • Fisher Scientific. 4-Amino-3-chlorophenol SAFETY DATA SHEET. Link

  • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. Link

  • Madridge Publishers. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Link

Sources

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